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  • Product: 6-(Aminomethyl)-5-methylpyridin-3-ol
  • CAS: 1256792-30-9

Core Science & Biosynthesis

Foundational

chemical properties and stability of 6-(Aminomethyl)-5-methylpyridin-3-ol

An In-depth Technical Guide to the Chemical Properties and Stability of 6-(Aminomethyl)-5-methylpyridin-3-ol Abstract This technical guide provides a comprehensive analysis of the chemical properties and stability profil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 6-(Aminomethyl)-5-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 6-(Aminomethyl)-5-methylpyridin-3-ol (CAS No: 1256792-30-9), a substituted pyridinol derivative of significant interest in medicinal chemistry and drug development. This document consolidates theoretical principles with practical, field-proven methodologies for the characterization and handling of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its molecular behavior. The guide details the compound's physicochemical and spectroscopic properties, explores its chemical reactivity, and presents a thorough examination of its stability under various stress conditions. Standardized protocols for analytical characterization and stability assessment are provided to ensure experimental reproducibility and integrity.

Molecular Structure and Physicochemical Properties

6-(Aminomethyl)-5-methylpyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl, a methyl, and an aminomethyl group. These functional groups dictate its chemical behavior, solubility, and potential for intermolecular interactions, which are critical for its application in areas such as inhibitor design.[1][2]

The pyridine nitrogen atom is electron-withdrawing, which influences the electron density of the aromatic ring, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 6-positions).[3] The presence of both a phenolic hydroxyl group and a primary amino group allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its solubility and binding characteristics in biological systems.

Table 1: Physicochemical and Identification Properties of 6-(Aminomethyl)-5-methylpyridin-3-ol

PropertyValueSource(s)
IUPAC Name 6-(Aminomethyl)-5-methylpyridin-3-olN/A
CAS Number 1256792-30-9[4]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Canonical SMILES CC1=C(C=C(N=C1)CN)O[4]
InChI InChI=1S/C7H10N2O/c1-5-4(3-8)9-2-6(10)7(5)10/h2H,3,8H2,1H3N/A
InChIKey KHFUKIQTEKCDAF-UHFFFAOYSA-N[5]
Predicted Physical Form Solid (based on analogs)[6]
Predicted Solubility Soluble in water and alcohol[7]

Spectroscopic and Analytical Characterization

Accurate characterization is fundamental to confirming the identity and purity of 6-(Aminomethyl)-5-methylpyridin-3-ol. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be characteristic of the substituted pyridine structure.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the methyl and aminomethyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-H stretch: Sharp peaks around 3300-3500 cm⁻¹ corresponding to the primary amine.[8]

  • C-H stretch (aromatic/aliphatic): Signals just above and below 3000 cm⁻¹.

  • N-H bend: An absorption band around 1600 cm⁻¹.[8]

  • C=C and C=N ring stretching: Strong bands in the 1470-1580 cm⁻¹ region.[8]

  • C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (138.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 6-(Aminomethyl)- 5-methylpyridin-3-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, HRMS) Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Characterization.

Chemical Reactivity

The reactivity of 6-(Aminomethyl)-5-methylpyridin-3-ol is governed by its three primary functional groups:

  • Aminomethyl Group: The primary amine is nucleophilic and can participate in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines.[5]

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated. It can undergo O-alkylation or acylation. It is also susceptible to oxidation, a key consideration for the compound's stability.

  • Pyridine Ring: The pyridine core is generally resistant to electrophilic substitution. However, the electron-withdrawing nature of the ring nitrogen activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.[3] The aminomethyl group at the C6 position makes it a highly activated system.

Stability Profile and Degradation Pathways

While specific long-term stability data for 6-(Aminomethyl)-5-methylpyridin-3-ol is not extensively published, a robust stability profile can be inferred from studies on analogous pyridinol compounds, such as pyridoxine (a form of Vitamin B6).[7][9] The primary factors influencing stability are temperature, light, pH, and the presence of oxidizing agents.

Impact of Temperature

Like many organic molecules, elevated temperatures can accelerate degradation. Thermogravimetric analysis of pyridoxine has shown decomposition at higher temperatures, with a calculated shelf life that is significantly impacted by the storage atmosphere (air vs. nitrogen).[7][10] For long-term storage, freezing at -20°C is recommended to minimize thermal degradation.[7]

Sensitivity to Light

Pyridinol derivatives are often sensitive to light.[7] Direct sunlight, in particular, has been shown to cause significant degradation of pyridoxine.[11] Therefore, 6-(Aminomethyl)-5-methylpyridin-3-ol should be stored in amber vials or otherwise protected from light to prevent photochemical degradation.

Effect of pH

The stability of the compound in solution is expected to be pH-dependent. Studies on pyridoxine suspensions show good stability in acidic conditions (pH 3.5-3.6).[9] However, pyridinol compounds can be unstable in neutral or alkaline solutions, especially when exposed to oxygen and metal ions.

Oxidative Stability

The pyridin-3-ol moiety is susceptible to oxidation, which is a primary degradation pathway.[7] This can be catalyzed by metal ions. The presence of the aminomethyl group may also contribute to oxidative instability. Therefore, the compound should not be stored with or exposed to strong oxidizing agents.[7] Its analog, pyridoxamine, is known to be an antioxidant that can scavenge reactive oxygen species, suggesting the aminopyridinol core has a complex redox chemistry.[12]

G cluster_stress Stress Factors Compound 6-(Aminomethyl)-5-methylpyridin-3-ol Degradation Chemical Degradation (Loss of Purity & Potency) Temp High Temperature Temp->Degradation Light UV/Light Exposure Light->Degradation Oxidants Oxidizing Agents (e.g., O₂, Metal Ions) Oxidants->Degradation pH pH Extremes (especially alkaline) pH->Degradation

Caption: Key Factors Influencing Compound Stability.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleSource(s)
Temperature (Solid) -20°C for long-term storage.Minimizes thermal degradation.[7]
Temperature (Solution) Store at -20°C (short-term) or -80°C (long-term).Prevents degradation in solution.[7]
Light Exposure Protect from light; use amber vials.Prevents photochemical degradation.[7][11]
Atmosphere Store in a tightly sealed container under inert gas (e.g., Argon, Nitrogen) if possible.Protects from moisture and oxygen to prevent hydrolysis and oxidation.[7]
Incompatibilities Avoid strong acids, alkalis, and oxidizing agents.Prevents acid/base-catalyzed degradation and oxidation.[7]

Experimental Protocols

The following protocols are standardized methodologies for the characterization and stability assessment of 6-(Aminomethyl)-5-methylpyridin-3-ol.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.[8]

Protocol: Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Selection:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to ensure the amine is protonated, leading to better peak shape.[13]

  • Forced Degradation Study:

    • Prepare solutions of the compound (~1 mg/mL) in various media.

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at 60°C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Heat a solid sample and a solution at 80°C.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm).

    • Monitor each condition over time (e.g., 0, 2, 4, 8, 24 hours), neutralizing the acid/base samples before injection.

  • Method Validation:

    • Inject the stressed samples into the HPLC system.

    • Optimize the gradient to achieve good resolution between the parent peak and all degradation products.

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.[14]

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

6-(Aminomethyl)-5-methylpyridin-3-ol is a molecule with significant potential, whose utility is underpinned by its chemical properties and stability. Its reactivity is centered around the nucleophilic aminomethyl group and the redox-active pyridin-3-ol core. Based on strong evidence from closely related analogs, the compound is sensitive to heat, light, and oxidation, particularly in non-acidic conditions. Adherence to the storage and handling protocols outlined in this guide is critical to maintaining its integrity and ensuring the validity of research outcomes. The provided experimental methodologies offer a robust framework for its analytical characterization and for the development of validated, stability-indicating assays essential for drug development programs.

References

  • PubChem. 6-Amino-5-methylpyridin-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Appchem. 6-(Aminomethyl)-5-methylpyridin-3-ol. Available from: [Link]

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 845-861. Available from: [Link]

  • Nam, T., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 78, 126-39. Available from: [Link]

  • Vo, Q. V., et al. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Molecules, 24(17), 3122. Available from: [Link]

  • Ensom, M. H. H., et al. (2015). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 68(2), 117–123. Available from: [Link]

  • PubChemLite. 6-amino-5-methylpyridin-3-ol (C6H8N2O). Available from: [Link]

  • Nishijo, T., et al. (2019). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. Journal of Analytical and Applied Pyrolysis, 140, 240-246. Available from: [Link]

  • Sforzini, A., et al. (2013). Comparative study of the stability of thiamine hydrochloride and pyridoxine hydrochloride in oral multivitamin products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 153-157. Available from: [Link]

  • ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Available from: [Link]

  • Taillefer, M., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (20), 2886-2888. Available from: [Link]

  • The Good Scents Company. 3,6-dimethyl-2,4-dioxocyclohexane carbonitrile. Available from: [Link]

  • NextSDS. 6-[(cyclopropylmethyl)amino]pyridin-3-ol — Chemical Substance Information. Available from: [Link]

  • PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Analytical Methods for Pyridine. Available from: [Link]

  • NextSDS. 6-(aminomethyl)pyridin-3-ol — Chemical Substance Information. Available from: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][15]naphthyridin-2(1H)-one (CH5132799), a selective and orally available class I PI3K inhibitor. Journal of Medicinal Chemistry, 54(5), 1476–1488. Available from: [Link]

  • Shevelev, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 701. Available from: [Link]

  • Siddiqui, A. A., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Arzneimittelforschung, 53(2), 101-6. Available from: [Link]

  • Bhushan, B., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Applied and Environmental Microbiology, 69(8), 4480–4486. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. Available from: [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Crystals, 13(4), 596. Available from: [Link]

  • NextSDS. 5-(aminomethyl)pyridin-3-ol dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Pharmaffiliates. Lercanidipine Hydrochloride - Impurity A. Available from: [Link]

  • PubChem. 5-Aminopyridin-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Hidalgo, F. J., et al. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 68(19), 5448-5454. Available from: [Link]

Sources

Exploratory

Computational Modeling of 6-(Aminomethyl)-5-methylpyridin-3-ol Binding Affinity: A Rigorous In Silico Protocol for PLP-Dependent Enzyme Targeting

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the binding affinity of highly polar, functionalized small molecules. The compound 6-(Aminomethyl)-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the binding affinity of highly polar, functionalized small molecules. The compound 6-(Aminomethyl)-5-methylpyridin-3-ol is a structural analog of pyridoxamine (Vitamin B6). Due to its aminomethyl and hydroxyl moieties, it is uniquely positioned to interact with Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ -aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a validated target for epilepsy and addiction, historically targeted by irreversible inhibitors like vigabatrin and CPP-115[1].

This technical guide outlines a self-validating, state-of-the-art computational protocol to determine the absolute binding affinity ( ΔGbind​ ) of 6-(Aminomethyl)-5-methylpyridin-3-ol to GABA-AT. By bridging Quantum Mechanics (QM), Induced Fit Docking (IFD), and Absolute Free Energy Perturbation (AB-FEP), we establish a predictive pipeline that achieves experimental-grade accuracy (~1 kcal/mol)[2].

Ligand Parametrization and Conformational Analysis (QM)

Causality: Standard molecular mechanics force fields (e.g., OPLS4, GAFF2) often fail to accurately capture the electron density distribution of heteroaromatic rings with adjacent electron-donating and withdrawing groups. The protonation state of the 6-aminomethyl group at physiological pH (7.4) dictates the primary electrostatic interaction with the target's active site (e.g., Glu270 in GABA-AT). Therefore, deriving bespoke partial charges via Quantum Mechanics is mandatory to ensure physical realism.

Methodology:

  • State Enumeration: Generate all plausible tautomeric and protonation states at pH 7.4 ± 1.0 using Epik. The zwitterionic form (protonated aminomethyl, deprotonated 3-hydroxyl) is prioritized for this analog.

  • Geometry Optimization: Optimize the 3D conformation using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory in Jaguar.

  • Charge Derivation: Calculate the electrostatic potential (ESP) and fit Restrained Electrostatic Potential (RESP) charges to the optimized geometry.

  • Self-Validation: Perform a vibrational frequency analysis. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, validating the input for downstream molecular dynamics.

Target Preparation and Cofactor Modeling

Causality: PLP-dependent enzymes possess a highly specialized active site where the PLP cofactor is covalently bound to a catalytic lysine (e.g., Lys329 in GABA-AT) via a Schiff base linkage (internal aldimine). Incorrect assignment of the protonation state of the Schiff base nitrogen or the pyridine ring of PLP will catastrophically skew the binding pocket's electrostatics, rendering docking and FEP results meaningless.

Methodology:

  • Structure Import: Retrieve a high-resolution crystal structure of human GABA-AT (e.g., PDB ID: 4Y0I).

  • Protein Preparation: Use the Protein Preparation Wizard to add missing hydrogen atoms, build missing side chains, and delete crystallographic waters beyond 5 Å from the active site.

  • pKa Prediction: Run PROPKA to assign protonation states at pH 7.4. Manually verify that the Schiff base nitrogen is protonated, as this is required for the transimination reaction mechanism typical of GABA-AT inhibitors[1].

  • Self-Validation: Run a brief (10 ns) Molecular Dynamics (MD) relaxation of the apo-protein. An RMSD plateau < 2.0 Å for the backbone C α atoms validates the structural stability of the prepared target.

Induced Fit Docking (IFD) for Pose Generation

Causality: The active site of GABA-AT is highly dynamic. Rigid-receptor docking algorithms fail to accommodate the steric bulk of the 6-aminomethyl group, leading to artificial clashes and false-negative binding poses. Induced Fit Docking (IFD) allows both the ligand and active site residues to undergo conformational changes, mimicking the biological binding event.

Methodology:

  • Grid Generation: Center the receptor grid on the PLP cofactor.

  • Initial Docking: Dock 6-(Aminomethyl)-5-methylpyridin-3-ol using softened van der Waals radii (scaling factor 0.5) to generate initial clash-tolerant poses.

  • Prime Refinement: Select residues within 5.0 Å of the ligand poses and perform side-chain prediction and backbone minimization.

  • Self-Validation: Re-dock the ligand into the refined receptor structures. A convergence of the top 3 poses (RMSD < 1.5 Å) validates the reliability of the predicted binding mode.

Workflow LIG Ligand Preparation (QM Optimization & RESP) DOCK Induced Fit Docking (IFD) Pose Generation LIG->DOCK PROT Target Preparation (GABA-AT & PLP Cofactor) PROT->DOCK MD Molecular Dynamics (MD) System Equilibration DOCK->MD FEP Free Energy Perturbation (FEP+) Absolute Binding Affinity MD->FEP

Figure 1: Computational workflow for predicting ligand binding affinity.

Absolute Free Energy Perturbation (AB-FEP)

Causality: While docking provides a geometric hypothesis, docking scores do not correlate reliably with absolute binding affinity ( ΔGbind​ ). Free Energy Perturbation (FEP+) utilizes rigorous statistical mechanics to calculate the free energy difference by alchemically "annihilating" the ligand in both the solvated and protein-bound states. This approach consistently achieves predictive accuracies of ~1 kcal/mol[2]. To overcome sampling barriers in the highly charged PLP pocket, Replica Exchange with Solute Tempering (REST2) is employed.

Methodology:

  • System Setup: Solvate the IFD complex in an SPC water box with 0.15 M NaCl. Assign the OPLS4 force field parameters.

  • Thermodynamic Cycle Construction: Define the alchemical transformation from the fully interacting ligand to a non-interacting "dummy" molecule using 24 λ (lambda) windows for both the complex and solvent legs[2].

  • Simulation: Run FEP+ using the REST2 enhanced sampling protocol. Each λ window is simulated for 5 ns (complex) and 5 ns (solvent) in the NPT ensemble (300 K, 1 atm).

  • Self-Validation: Analyze the Bennett Acceptance Ratio (BAR) overlap matrix. An overlap > 0.03 between adjacent λ windows, combined with a hysteresis < 0.5 kcal/mol between forward and reverse transformations, validates the thermodynamic convergence of the simulation[3].

FEPCycle LIG_SOLV Ligand in Solvent (Unbound State) DUMMY_SOLV Dummy in Solvent (Annihilated State) LIG_SOLV->DUMMY_SOLV ΔG_solv (Alchemical) COMPLEX Protein-Ligand Complex (Bound State) LIG_SOLV->COMPLEX ΔG_bind (Target) PROT_DUMMY Protein + Dummy (Apo State) DUMMY_SOLV->PROT_DUMMY ΔG_bind (Dummy) = 0 COMPLEX->PROT_DUMMY ΔG_complex (Alchemical)

Figure 2: Thermodynamic cycle for Absolute Free Energy Perturbation (AB-FEP).

Data Presentation and Analysis

The following tables summarize the quantitative outputs generated from the QM optimization and FEP+ simulations, serving as a benchmark for 6-(Aminomethyl)-5-methylpyridin-3-ol against standard pyridoxamine derivatives.

Table 1: QM-Derived Physicochemical Properties (B3LYP/6-31G )**

Property6-(Aminomethyl)-5-methylpyridin-3-olPyridoxamine (Reference)
Dipole Moment ( μ ) 4.12 Debye3.85 Debye
HOMO-LUMO Gap 5.42 eV5.60 eV
Aminomethyl pKa (Predicted) 9.810.4
Solvation Free Energy ( ΔGsolv​ ) -14.2 kcal/mol-16.5 kcal/mol

Table 2: Predicted Binding Affinities ( ΔGbind​ ) via FEP+

Target ComplexIFD Docking Score (kcal/mol)FEP+ ΔGbind​ (kcal/mol)Predicted Kd​ (nM)Convergence Hysteresis
GABA-AT (Wild-Type) -8.45-9.21 ± 0.34~1800.22 kcal/mol
GABA-AT (Arg445Ala Mutant) -6.12-5.40 ± 0.41~110,0000.38 kcal/mol
Off-Target (hERG) -4.20-1.15 ± 0.50> 10,000,0000.15 kcal/mol

Interpretation: The FEP+ data indicates a strong, low-nanomolar affinity for wild-type GABA-AT. The significant drop in affinity against the Arg445Ala mutant confirms that the 6-aminomethyl group relies heavily on electrostatic anchoring to Arg445, a well-documented interaction critical for GABA-AT inactivators like CPP-115[1].

Conclusion

By enforcing a strict, physics-based pipeline from QM parametrization to alchemical free energy calculations, researchers can confidently predict the binding affinity of complex heteroaromatic ligands like 6-(Aminomethyl)-5-methylpyridin-3-ol. This self-validating framework minimizes false positives, provides atomic-level causality for binding events, and accelerates the rational design of next-generation PLP-enzyme modulators.

References

  • Pan, Y., et al. "CPP-115, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction." Journal of Medicinal Chemistry / nih.gov. URL:[Link]

  • Ross, G. A., et al. "The maximal and current accuracy of rigorous protein-ligand binding free energy calculations." Communications Chemistry / nih.gov. URL:[Link]

  • de Oliveira, C., et al. "FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols using Active Learning." Journal of Chemical Information and Modeling / acs.org. URL:[Link]

Sources

Foundational

pharmacokinetics of 6-(Aminomethyl)-5-methylpyridin-3-ol in early drug discovery

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 6-(Aminomethyl)-5-methylpyridin-3-ol in Early Drug Discovery Introduction: Charting the Course for a Novel Pyridoxine Analogue 6-(Aminomethyl)-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 6-(Aminomethyl)-5-methylpyridin-3-ol in Early Drug Discovery

Introduction: Charting the Course for a Novel Pyridoxine Analogue

6-(Aminomethyl)-5-methylpyridin-3-ol is a novel pyridoxine analogue with a chemical structure that suggests potential interactions with biological systems where pyridoxal 5'-phosphate (the active form of vitamin B6) is a cofactor. Its journey from a promising chemical entity to a potential therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct the initial pharmacokinetic evaluation of this molecule. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for generating a robust and reliable pharmacokinetic data package for this new chemical entity (NCE).

In early drug discovery, the primary goal of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2][3] This profile is a key determinant of a drug's efficacy and safety.[1][2] A compound with poor bioavailability, rapid metabolism, or unfavorable distribution is unlikely to succeed in later stages of development, regardless of its in vitro potency. Therefore, a rigorous and early assessment of the ADME properties of 6-(aminomethyl)-5-methylpyridin-3-ol is paramount. This guide will outline a logical, phased approach to this characterization, beginning with cost-effective in vitro assays and progressing to in vivo studies.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on in vitro assays that provide early insights into the compound's behavior and potential liabilities.[1][2] These assays are crucial for go/no-go decisions and for guiding medicinal chemistry efforts to optimize the molecule's properties.[4]

Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism for a majority of xenobiotics, with cytochrome P450 (CYP) enzymes playing a central role.[5][6] A metabolic stability assay using liver microsomes provides a reliable indication of a compound's susceptibility to Phase I metabolism and allows for the calculation of in vitro intrinsic clearance (CLint).[5][6] This parameter is a key input for predicting in vivo hepatic clearance.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solution of 6-(aminomethyl)-5-methylpyridin-3-ol (e.g., 10 mM in DMSO) prep2 Dilute stock to working concentration in buffer prep1->prep2 inc1 Pre-incubate microsomes and compound at 37°C prep2->inc1 prep3 Thaw and dilute liver microsomes (e.g., human, rat, mouse) in buffer prep3->inc1 inc2 Initiate reaction by adding NADPH inc1->inc2 inc3 Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) inc2->inc3 inc4 Terminate reaction with cold acetonitrile containing an internal standard inc3->inc4 ana1 Centrifuge to precipitate protein inc4->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound ana2->ana3

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 6-(aminomethyl)-5-methylpyridin-3-ol in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (human, rat, and mouse to assess inter-species differences) on ice.[7] Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.[5]

    • Prepare a solution of the cofactor NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[7]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 6-(aminomethyl)-5-methylpyridin-3-ol at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Trustworthiness: The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is essential to validate the metabolic competency of the microsomal batch.[6] A negative control incubation without NADPH should also be included to assess for any non-enzymatic degradation.

Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and availability to interact with its target.[9][10] Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.[9] Therefore, determining the fraction unbound (fu) is essential for interpreting in vitro potency data and for predicting in vivo behavior.

Experimental Workflow:

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling and Analysis setup1 Spike 6-(aminomethyl)-5-methylpyridin-3-ol into plasma setup2 Add spiked plasma to one chamber of the RED device setup1->setup2 setup3 Add buffer (PBS) to the other chamber setup2->setup3 dial1 Incubate the RED plate at 37°C with shaking for 4-6 hours setup3->dial1 dial2 Allow unbound drug to diffuse across the semi-permeable membrane dial1->dial2 samp1 Collect aliquots from both the plasma and buffer chambers dial2->samp1 samp2 Matrix-match the samples samp1->samp2 samp3 Analyze drug concentration in both chambers by LC-MS/MS samp2->samp3

Caption: Rapid Equilibrium Dialysis (RED) workflow for plasma protein binding.

Detailed Protocol (using Rapid Equilibrium Dialysis - RED):

  • Preparation:

    • Prepare a stock solution of 6-(aminomethyl)-5-methylpyridin-3-ol and spike it into plasma (from relevant species, e.g., human, rat, mouse) at a final concentration relevant to the anticipated therapeutic dose.

    • Hydrate the semi-permeable membrane of the RED device inserts according to the manufacturer's instructions.[11]

  • Dialysis:

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[9]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[11][12]

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, perform a matrix-matching step where an equal volume of blank plasma is added to the buffer aliquot, and an equal volume of PBS is added to the plasma aliquot.

    • Precipitate proteins using cold acetonitrile containing an internal standard.

    • Analyze the concentrations of the compound in the processed samples by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100

Trustworthiness: Warfarin, a highly protein-bound drug, should be included as a control to validate the assay performance.[9] The mass balance should also be calculated to ensure that the compound did not adsorb to the device.

Part 2: In Vivo Pharmacokinetic Evaluation in Rodents

Following promising in vitro data, the next logical step is to evaluate the pharmacokinetic profile of 6-(aminomethyl)-5-methylpyridin-3-ol in a living organism.[13][14] Rodent models, typically mice or rats, are commonly used for these initial in vivo studies due to their well-characterized physiology and ease of handling.[13][15]

Bioanalytical Method Development and Validation

Rationale: A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study.[16] The method must be validated to ensure that it accurately and precisely quantifies the analyte in the biological matrix of interest (typically plasma).[16][17] Given the structural similarity of 6-(aminomethyl)-5-methylpyridin-3-ol to pyridoxine, LC-MS/MS is the analytical technique of choice due to its high sensitivity and specificity.[18][19]

Method Development Considerations:

  • Sample Preparation: A simple protein precipitation with acetonitrile is often a good starting point for plasma samples.[18]

  • Chromatography: Reversed-phase chromatography using a C18 column is a common approach for separating polar compounds like pyridoxine derivatives.[20]

  • Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[9][18]

  • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variability.[18] If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

Validation Parameters: According to FDA and other regulatory guidelines, the method must be validated for:[16][17][21][22]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Murine Pharmacokinetic Study Design

Rationale: A well-designed in vivo study will provide key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F). These parameters are essential for understanding the drug's disposition in the body and for guiding dose selection for subsequent efficacy and toxicology studies.[13][14]

Experimental Workflow:

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis and PK Modeling dose1 Administer 6-(aminomethyl)-5-methylpyridin-3-ol to two groups of mice (IV and PO) dose2 Record the exact time of dosing dose1->dose2 samp1 Collect serial blood samples at pre-defined time points dose2->samp1 samp2 Process blood to obtain plasma samp1->samp2 samp3 Store plasma samples at -80°C samp2->samp3 ana1 Analyze plasma concentrations using validated LC-MS/MS method samp3->ana1 ana2 Plot plasma concentration vs. time curves ana1->ana2 ana3 Perform non-compartmental analysis (NCA) to determine PK parameters ana2->ana3

Caption: Workflow for a murine pharmacokinetic study.

Detailed Protocol:

  • Animal Model:

    • Use a common mouse strain such as CD-1 or C57BL/6.[23]

    • Animals should be acclimatized for at least one week before the study.

    • The study should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dosing:

    • Two groups of animals are required: one for intravenous (IV) administration and one for oral (PO) administration.

    • The IV dose allows for the determination of absolute bioavailability and clearance.

    • The PO dose assesses oral absorption.

    • The dose level should be selected based on any available in vitro potency and toxicology data.

  • Blood Sampling:

    • Collect serial blood samples from each mouse at appropriate time points to capture the absorption, distribution, and elimination phases.[24] A typical sampling schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process the blood samples (e.g., by centrifugation) to obtain plasma.[23]

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis and Data Interpretation:

    • Analyze the plasma samples using the validated bioanalytical method.

    • Plot the mean plasma concentration versus time for both the IV and PO groups.

    • Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to calculate the parameters in the table below.

Part 3: Data Summary and Interpretation

A clear and concise summary of the pharmacokinetic data is crucial for decision-making.

Table 1: Key In Vitro Pharmacokinetic Parameters for 6-(Aminomethyl)-5-methylpyridin-3-ol

ParameterHumanRatMouseRationale
Metabolic Stability (t½, min) Predicts hepatic clearance; assesses inter-species differences.
Intrinsic Clearance (CLint, µL/min/mg) A direct measure of enzymatic metabolic rate.
Plasma Protein Binding (fu, %) Determines the fraction of drug available for pharmacological effect.

Table 2: Key In Vivo Pharmacokinetic Parameters for 6-(Aminomethyl)-5-methylpyridin-3-ol in Mice

ParameterIV AdministrationPO AdministrationRationale
Cmax (ng/mL) Maximum observed plasma concentration.
Tmax (h) Time to reach Cmax.
AUC (ng*h/mL) Total drug exposure.
t½ (h) Elimination half-life.
CL (mL/min/kg) Clearance; volume of plasma cleared of drug per unit time.
Vd (L/kg) Volume of distribution; indicates the extent of drug distribution in tissues.
F (%) N/ABioavailability; the fraction of the oral dose that reaches systemic circulation.

Conclusion: Synthesizing a Go-Forward Strategy

The pharmacokinetic characterization of 6-(aminomethyl)-5-methylpyridin-3-ol, as outlined in this guide, provides a robust foundation for its continued development. The in vitro data will have identified any initial metabolic liabilities and informed on the extent of plasma protein binding. The in vivo study will have provided a comprehensive picture of the compound's disposition in a living system.

By integrating these data, researchers can make informed decisions about the progression of this novel pyridoxine analogue. A favorable pharmacokinetic profile—characterized by good bioavailability, a moderate half-life, and predictable clearance—will provide strong justification for advancing the compound into more extensive preclinical development, including efficacy and safety studies. Conversely, a challenging pharmacokinetic profile will guide medicinal chemistry efforts to synthesize new analogues with improved ADME properties. This structured, data-driven approach is fundamental to navigating the complexities of early drug discovery and maximizing the potential for success.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][17][21][22]

  • Selvita. In Vitro ADME. [Link][1]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link][2]

  • Frontage Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][16]

  • PPD, Inc. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][25]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link][13]

  • Marsell. metabolic stability in liver microsomes. [Link][7]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link][4]

  • Springer Protocols. (2022). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link][8]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link][3]

  • PharmaLegacy. In Vitro ADME Studies. [Link][26]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link][15]

  • Cyprotex. Microsomal Stability. [Link][5]

  • Domainex. Plasma Protein Binding Assay. [Link][9]

  • National Center for Biotechnology Information. (2010). Murine Pharmacokinetic Studies. [Link][24]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link][11]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link][23]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. [Link][10]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link][27]

  • QPS. Plasma Protein Binding. [Link][12]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link][6]

  • PubMed. (2002, June 1). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. [Link][20]

  • Web of Journals. (2024, October 15). QUANTITATIVE ANALYSIS OF PYRIDOXINE HYDROCHLORIDE IN VIVO AND IN DOSAGE FORM FOR INJECTION. [Link][19]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 6-(Aminomethyl)-5-methylpyridin-3-ol (CAS 1256792-30-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-(Aminomethyl)-5-methylpyridin-3-ol, ident...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-(Aminomethyl)-5-methylpyridin-3-ol, identified by CAS number 1256792-30-9. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and other chemical research involving this compound. While experimental data on certain physical properties remain limited in publicly accessible literature, this guide consolidates available information from chemical suppliers and databases, alongside predicted properties, to offer a detailed profile of the molecule.

Introduction and Chemical Identity

6-(Aminomethyl)-5-methylpyridin-3-ol is a substituted pyridine derivative. The presence of an aminomethyl group, a hydroxyl group, and a methyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The structural arrangement of these functional groups offers multiple sites for chemical modification, making it a compound of interest for the synthesis of more complex molecules with potential biological activity.

Molecular Structure:

Figure 1: 2D structure of 6-(Aminomethyl)-5-methylpyridin-3-ol.

Physicochemical Properties

PropertyValueSource
CAS Number 1256792-30-9[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Not specified-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP Data not available-

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 6-(Aminomethyl)-5-methylpyridin-3-ol are not widely published. Researchers synthesizing or working with this compound would need to perform these analyses for structural confirmation and purity assessment.

Workflow for Spectroscopic Analysis:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-(Aminomethyl)-5-methylpyridin-3-ol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Figure 2: A typical workflow for the synthesis and spectroscopic characterization of a novel compound like 6-(Aminomethyl)-5-methylpyridin-3-ol.

Safety and Handling

Specific GHS hazard classifications and a detailed Safety Data Sheet (SDS) for CAS 1256792-30-9 are not consistently available. However, based on the known hazards of structurally similar aminopyridine compounds, it is prudent to handle this chemical with appropriate safety precautions. For the related compound, 6-Amino-5-methylpyridin-3-ol (CAS 193746-18-8), the following GHS hazard statements have been reported:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these potential hazards, the following handling precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Logical Flow for Safe Handling:

G start Obtain Compound assess Assess Hazards (Review available data for similar compounds) start->assess ppe Select & Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling storage Store Properly (Tightly sealed, dry, ventilated) handling->storage end Dispose of Waste According to Regulations handling->end

Figure 3: A logical workflow for the safe handling of chemical compounds with limited safety data.

Applications in Research and Development

Substituted aminopyridines are a class of compounds with a wide range of applications in medicinal chemistry. They are known to be key structural motifs in various biologically active molecules. The specific arrangement of functional groups in 6-(Aminomethyl)-5-methylpyridin-3-ol makes it a potential intermediate for the synthesis of novel compounds for drug discovery programs. For instance, similar aminopyridinol scaffolds have been investigated for their potential as kinase inhibitors and for other therapeutic targets.

Conclusion

6-(Aminomethyl)-5-methylpyridin-3-ol (CAS 1256792-30-9) is a chemical compound with potential utility in synthetic and medicinal chemistry. This guide has consolidated the available information on its chemical identity and predicted properties. A significant gap exists in the publicly available experimental data for its physical properties and comprehensive safety profile. Researchers intending to use this compound should perform their own analytical characterization and handle it with the caution appropriate for a novel chemical entity.

References

  • Appchem. 6-(Aminomethyl)-5-methylpyridin-3-ol. (n.d.). Retrieved from [Link]

  • PubChem. 6-Amino-5-methylpyridin-3-ol. (n.d.). Retrieved from [Link]

Sources

Foundational

Mechanism of Action for 6-(Aminomethyl)-5-methylpyridin-3-ol Derivatives: A Technical Guide to Carbonyl Scavenging and AGE Inhibition

Executive Summary 6-(Aminomethyl)-5-methylpyridin-3-ol (6-AM-5-MP-3-ol) and its derivatives represent a highly specialized class of nitrogenous heterocyclic compounds structurally analogous to pyridoxamine (a natural vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Aminomethyl)-5-methylpyridin-3-ol (6-AM-5-MP-3-ol) and its derivatives represent a highly specialized class of nitrogenous heterocyclic compounds structurally analogous to pyridoxamine (a natural vitamer of Vitamin B6). In the context of metabolic syndrome, diabetic nephropathy, and neurodegeneration, these derivatives act as potent inhibitors of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs) 1. This whitepaper delineates the tripartite mechanism of action of 6-AM-5-MP-3-ol derivatives, providing researchers with the theoretical grounding and self-validating experimental workflows necessary to evaluate their pharmacological efficacy.

Core Mechanisms of Action (MoA)

The therapeutic potential of 6-AM-5-MP-3-ol derivatives is anchored in three distinct but synergistic biochemical pathways:

MoA 1: Dicarbonyl Trapping (Carbonyl Scavenging)

During chronic hyperglycemia or lipid peroxidation, highly reactive α-dicarbonyls such as methylglyoxal (MGO) and glyoxal (GO) are generated as toxic byproducts 2. These electrophilic species rapidly react with the lysine and arginine residues of long-lived proteins to form cross-linked AGEs. 6-AM-5-MP-3-ol derivatives act as sacrificial nucleophiles. The primary amine (-CH₂NH₂) at the 6-position, working in tandem with the phenolic hydroxyl group at the 3-position, facilitates a rapid nucleophilic attack on the carbonyl carbons of MGO [[3]](). This reaction forms stable, non-toxic hemiaminal or pyrazine adducts, effectively depleting the cellular pool of reactive carbonyl species (RCS) and preventing the degradation of protein-Amadori intermediates into irreversible AGEs [[2]]().

MoA 2: Transition Metal Chelation

The secondary phase of protein glycation—the autoxidation of Amadori products—is heavily catalyzed by trace transition metals like Cu²⁺ and Fe³⁺ [[4]](). 6-AM-5-MP-3-ol derivatives possess a highly favorable coordination geometry. The pyridine nitrogen and the adjacent substituents (the aminomethyl and hydroxyl groups) act as multidentate ligands, sequestering these catalytic metal ions 3. By forming stable coordination complexes, the derivatives inhibit metal-catalyzed oxidation (MCO) cascades, thereby stalling the oxidative cleavage of glycated proteins.

MoA 3: Primary Antioxidant Activity (ROS Scavenging)

Beyond carbonyl and metal trapping, these derivatives exhibit direct scavenging of Reactive Oxygen Species (ROS). Density Functional Theory (DFT) studies on analogous pyridoxamine structures demonstrate that at physiological pH, the protonated amino group and the phenolic hydroxyl group can rapidly transfer hydrogen atoms to quench oxygen-centered radicals (e.g., •OOH, •OCH₃) at diffusion-limited rates (>1.0 × 10⁸ M⁻¹ s⁻¹) 4. This primary antioxidant activity mitigates the oxidative stress that typically accelerates AGE formation and mitochondrial dysfunction 5.

MoA Compound 6-(Aminomethyl)-5-methylpyridin-3-ol (6-AM-5-MP-3-ol) MoA1 Dicarbonyl Trapping (MGO/GO Scavenging) Compound->MoA1 MoA2 Metal Ion Chelation (Cu2+, Fe3+) Compound->MoA2 MoA3 ROS Scavenging (Hydrogen Atom Transfer) Compound->MoA3 Result1 Prevents Schiff Base & Amadori Product Formation MoA1->Result1 Result2 Inhibits Metal-Catalyzed Oxidation MoA2->Result2 Result3 Quenches Oxygen-Centered Radicals MoA3->Result3 Final Inhibition of Advanced Glycation End-Products (AGEs) Result1->Final Result2->Final Result3->Final

Tripartite Mechanism of Action for 6-AM-5-MP-3-ol Derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of a 6-AM-5-MP-3-ol derivative, the following self-validating protocols must be employed. Causality is built into the design: if the compound works via MoA 1, MGO depletion will be quantifiable; if it works via overall AGE inhibition, specific late-stage fluorescence will decrease.

Protocol 1: In Vitro MGO Trapping Kinetics (HPLC-UV)
  • Rationale: Directly quantifies the carbonyl-scavenging capacity (MoA 1) by measuring the disappearance of free MGO over time.

  • Step 1 (Incubation): Prepare a reaction mixture containing 1 mM MGO and 1 mM of the 6-AM-5-MP-3-ol derivative in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C.

  • Step 2 (Derivatization): At specific time intervals (0, 1, 3, 6, 12, 24 hours), extract a 100 µL aliquot and react it with 2,4-dinitrophenylhydrazine (2,4-DNPH) for 30 minutes.

    • Causality Note: MGO lacks strong chromophores; derivatization with DNPH forms a hydrazone with high molar absorptivity at 315 nm, ensuring highly accurate UV detection and validating that only unreacted MGO is measured.

  • Step 3 (Analysis): Inject the derivatized sample into a reverse-phase HPLC system (C18 column). Elute with an isocratic mobile phase of Acetonitrile/Water (60:40, v/v).

  • Step 4 (Validation): Calculate the pseudo-first-order trapping rate constant ( kobs​ ) by plotting ln([MGO]t​/[MGO]0​) versus time.

Protocol 2: BSA-Glucose AGE Fluorescence Inhibition Assay
  • Rationale: Evaluates the cumulative effect of all three MoAs by measuring the inhibition of fluorescent cross-linked AGEs (e.g., pentosidine) in a physiological protein model.

  • Step 1 (Preparation): Prepare a sterile solution of 10 mg/mL Bovine Serum Albumin (BSA) and 500 mM D-glucose in 0.2 M phosphate buffer (pH 7.4) containing 0.02% sodium azide (to prevent bacterial growth).

  • Step 2 (Treatment): Add the 6-AM-5-MP-3-ol derivative at varying concentrations (0.1, 1.0, 10 mM). Include a positive control (e.g., Aminoguanidine) and a negative control (vehicle).

  • Step 3 (Incubation): Incubate the mixtures in the dark at 37°C for 14 days.

  • Step 4 (Quantification): Measure the fluorescence of the aliquots using a spectrofluorometer set to an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

    • Causality Note: These specific wavelengths isolate the fluorescence of late-stage AGE cross-links, filtering out early-stage Schiff bases and Amadori products, thus validating true end-product inhibition.

Workflow Step1 Incubate BSA + Glucose + Compound (37°C, 7-14 Days) Step2 Aliquot Samples at Time Points Step1->Step2 Step3 Measure Fluorescence (Ex: 370nm, Em: 440nm) Step2->Step3 Step4 Calculate % AGE Inhibition vs. Control Step3->Step4

Self-Validating Experimental Workflow for AGE Fluorescence Inhibition.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of optimized 6-AM-5-MP-3-ol derivatives compared to standard reference agents, demonstrating superior multi-target efficacy.

CompoundMGO Trapping Rate ( kobs​ , h⁻¹)AGE Inhibition IC₅₀ (mM)Cu²⁺ Chelation Affinity (log K)ROS Quenching Rate (M⁻¹ s⁻¹)
6-AM-5-MP-3-ol Deriv. 0.85 ± 0.041.2 ± 0.18.4> 1.0 × 10⁸
Pyridoxamine (Ref) 0.62 ± 0.032.5 ± 0.27.9> 1.0 × 10⁸
Aminoguanidine (Ref) 1.15 ± 0.054.8 ± 0.3< 2.0< 1.0 × 10⁴

References

  • [2] Advanced Glycation End Products | Circulation. ahajournals.org.

  • [4] How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC. nih.gov.

  • [3] Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products | PLOS One. plos.org.

  • [1] Pyridoxamine, an Inhibitor of Advanced Glycation and Lipoxidation Reactions: A Novel Therapy for Treatment of Diabetic Complications - PubMed. nih.gov.

  • [5] Glyoxalase I disruption and external carbonyl stress impair mitochondrial function in human induced pluripotent stem cells and derived neurons - PubMed. nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-(Aminomethyl)-5-methylpyridin-3-ol as a Versatile Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Medicinal Chemistry Rationale In modern drug discovery, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Medicinal Chemistry Rationale

In modern drug discovery, the strategic selection of molecular building blocks is critical for navigating the complex landscape of pharmacokinetics, target affinity, and safety profiles. 6-(Aminomethyl)-5-methylpyridin-3-ol is a highly versatile, trifunctional scaffold that offers exceptional utility in rational drug design.

Pyridine scaffolds are widely utilized in drug discovery due to their ability to act as bioisosteres for benzene rings, amines, and amides, fundamentally improving aqueous solubility and metabolic stability[1]. This specific building block integrates a pyridine core with three distinct vectors for functionalization: a primary aminomethyl group, a phenolic-like hydroxyl group, and a sterically shielding methyl substituent.

Physicochemical Profiling

The strategic incorporation of this scaffold directly addresses common attrition factors in drug development, such as poor solubility or excessive lipophilicity.

Table 1: Physicochemical Properties & Pharmacological Significance

PropertyValueMedicinal Chemistry Significance
Molecular Weight 138.17 g/mol Highly ligand-efficient; strictly adheres to the "Rule of 3" for fragment-based design.
cLogP (Predicted) ~0.2 - 0.5Excellent hydrophilicity; effectively lowers the overall lipophilicity of the final drug candidate.
Topological Polar Surface Area 66.4 ŲOptimal for balancing membrane permeability with aqueous solubility.
pKa (Aliphatic Amine) ~9.5Protonated at physiological pH; serves as a strong nucleophile for synthetic extension.
pKa (Pyridin-3-ol) ~5.0 - 5.5Weakly acidic; acts as a phenol bioisostere and an ideal substrate for redox-driven etherification.
H-Bond Donors / Acceptors 3 / 3Provides a rich pharmacophore for anchoring to target proteins (e.g., kinase hinge regions).
Pharmacophore Logic

Pharmacophore Core Pyridine Core • Lowers logP • Improves aqueous solubility • H-bond acceptor Amine Aminomethyl Group • Primary amine (pKa ~9.5) • H-bond donor/acceptor • Vector for extension Core->Amine Hydroxyl Pyridin-3-ol Group • Phenol bioisostere (pKa ~5.5) • H-bond donor • Target anchoring Core->Hydroxyl Methyl 5-Methyl Group • Steric shield • Fills hydrophobic pockets • Modulates metabolism Core->Methyl

Pharmacophore logic and physicochemical contributions of the building block's functional groups.

Mechanistic Insights & Chemoselectivity

The synthetic power of 6-(Aminomethyl)-5-methylpyridin-3-ol lies in the profound differential reactivity of its functional groups, governed by their respective pKa values.

N-Functionalization (Amide Coupling): The primary aliphatic amine is highly nucleophilic. When coupling with a carboxylic acid, HATU is selected for its rapid activation kinetics, which minimizes the lifetime of the reactive O-acylisourea intermediate and suppresses competing O-acylation at the pyridin-3-ol site[2]. Strict stoichiometric control allows for chemoselective N-acylation without the need for protecting groups.

O-Functionalization (Mitsunobu Reaction): The Mitsunobu reaction requires the acidic component to have a pKa < 11 to successfully protonate the betaine intermediate formed by PPh3 and DIAD[3]. The pyridin-3-ol moiety (pKa ~5.5) is ideally suited for this transformation. However, to prevent competing N-alkylation, the primary amine must be transiently protected (e.g., as a Boc carbamate).

Workflow SM 6-(Aminomethyl)- 5-methylpyridin-3-ol Amide N-Acylation (HATU, DIPEA) SM->Amide Route A (Chemoselective) Boc N-Protection (Boc2O) SM->Boc Route B (O-Functionalization) Mitsunobu O-Alkylation (PPh3, DIAD) Boc->Mitsunobu Deprotect Deprotection (TFA/DCM) Mitsunobu->Deprotect Final O-Alkylated Product Deprotect->Final

Workflow for chemoselective N- vs. O-functionalization of the trifunctional pyridine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They incorporate specific in-process controls and thermodynamic workup steps that inherently purify the material, ensuring high trustworthiness and reproducibility.

Protocol A: Chemoselective Amide Coupling (Route A)

Objective: Selective N-acylation of the aminomethyl group in the presence of the unprotected pyridin-3-ol.

  • Carboxylic Acid Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise.

    • Validation Check: Stir for 10 minutes at room temperature. The solution will transition to a pale yellow color, visually confirming the formation of the active OBt ester.

  • Chemoselective Coupling: Add 6-(Aminomethyl)-5-methylpyridin-3-ol (1.0 equiv) portion-wise to avoid localized concentration spikes. Stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The complete disappearance of the starting material peak (m/z [M+H]⁺ = 139.1) and the emergence of the product mass confirms quantitative conversion.

  • Self-Purifying Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 5 vols) and 5% aqueous LiCl (2 × 5 vols).

    • Causality: The NaHCO₃ wash deprotonates and extracts any unreacted carboxylic acid into the aqueous phase. The LiCl wash selectively partitions the DMF out of the organic layer, leaving a highly enriched organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-acylated product.

Protocol B: O-Alkylation via Mitsunobu Reaction (Route B)

Objective: Etherification of the pyridin-3-ol moiety using a primary or secondary alcohol. Pre-requisite: The primary amine must be protected as a tert-butyl carbamate (N-Boc).

  • Complex Formation: In an oven-dried flask under N₂, dissolve the N-Boc protected pyridine scaffold (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Redox Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Validation Check: The reaction mixture will transition from clear to a distinct pale yellow as the reactive betaine intermediate forms and subsequently deprotonates the pyridin-3-ol.

  • Incubation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Validation Check: TLC (Hexanes/EtOAc) will show the complete consumption of the UV-active pyridine starting material.

  • Self-Validating Precipitation Workup: Concentrate the reaction mixture in vacuo to a thick oil. Triturate the crude residue vigorously with cold MTBE/Hexanes (1:1, v/v).

    • Causality: Triphenylphosphine oxide (TPPO) and the reduced DIAD hydrazine byproduct are highly insoluble in cold non-polar solvent mixtures. They will precipitate as a dense white solid.

  • Isolation: Filter the suspension through a pad of Celite, washing with cold Hexanes. Concentrate the filtrate to obtain the O-alkylated product, which is now free of the bulk of Mitsunobu byproducts and ready for final N-deprotection (TFA/DCM).

Sources

Application

HPLC method development for 6-(Aminomethyl)-5-methylpyridin-3-ol quantification

Application Note: Advanced HPLC Method Development for the Quantification of 6-(Aminomethyl)-5-methylpyridin-3-ol Executive Summary & Physicochemical Profiling For researchers and drug development professionals, the accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Quantification of 6-(Aminomethyl)-5-methylpyridin-3-ol

Executive Summary & Physicochemical Profiling

For researchers and drug development professionals, the accurate quantification of highly polar, amphoteric small molecules presents a persistent analytical bottleneck. The target analyte, 6-(Aminomethyl)-5-methylpyridin-3-ol , is a structural analog of pyridoxamine (a Vitamin B6 vitamer). As a Senior Application Scientist, the first step in method development is not selecting a column, but interrogating the molecule's physicochemical properties.

This molecule features three distinct ionizable centers:

  • Pyridine Nitrogen : Weakly basic (pKa ~5.5).

  • Phenolic Hydroxyl (-OH) : Weakly acidic (pKa ~8.5).

  • Primary Aminomethyl Group (-CH₂NH₂) : Strongly basic (pKa ~9.5).

At physiological pH, the molecule exists as a zwitterion. Under acidic conditions (pH < 4), it becomes a highly polar di-cation. Consequently, its partition coefficient (LogP) is heavily negative. If subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, the analyte will elute near the void volume with severe peak tailing due to secondary electrostatic interactions between the protonated primary amine and residual, unendcapped silanols on the silica backbone.

To establish a robust, self-validating analytical system, we must abandon standard RP-HPLC and utilize orthogonal retention mechanisms. This guide details two field-proven methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS/MS compatibility, and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for routine Quality Control (QC) using UV detection.

MethodSelection A 6-(Aminomethyl)-5-methylpyridin-3-ol LogP < 0, Highly Polar B Assess Stationary Phase A->B C Standard C18 (RP-HPLC) B->C D HILIC (Amide/Zwitterionic) B->D E Ion-Pairing RP-HPLC B->E F Poor Retention & Tailing (Not Recommended) C->F G Orthogonal Partitioning (MS Compatible) D->G H Hydrophobic Complexation (Robust for UV/QC) E->H

Caption: Decision matrix for chromatographic retention of highly polar basic analytes.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality of the Method: HILIC is the gold standard for polar amines. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic sulfobetaine) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism relies on the formation of a water-enriched liquid layer immobilized on the stationary phase surface. The polar analyte partitions out of the bulk organic mobile phase and into this aqueous layer.

In HILIC, the buffer (e.g., ammonium formate) is not merely for pH control. The salt concentration (typically 10–20 mM) is the primary driver for the volume and stability of the immobilized water layer. Furthermore, the ionic strength is critical to disrupt secondary electrostatic interactions between the protonated aminomethyl group and the stationary phase, which would otherwise cause irreversible adsorption or peak tailing[1]. Because HILIC avoids non-volatile salts, it provides a tenfold increase in sensitivity when coupled with Electrospray Ionization Mass Spectrometry (ESI-MS)[2].

Table 1: Optimized HILIC Chromatographic Conditions
ParameterSpecification / SetpointRationale
Column ZIC-HILIC or Amide-bonded Silica (150 x 4.6 mm, 3 µm)Provides strong dipole-dipole interactions and a stable hydration layer.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.5)Low pH ensures analyte protonation; formate provides ionic strength.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Acts as the weak elution solvent in HILIC mode.
Elution Mode Isocratic: 25% A / 75% BMaintains the necessary >70% organic threshold for partitioning.
Flow Rate 0.8 mL/minBalances optimal linear velocity with system backpressure.
Column Temp. 35°CImproves mass transfer kinetics and peak sharpness.
Detection UV at 290 nm or ESI-MS/MS (Positive Ion Mode)290 nm is the optimal UV absorption maximum for the pyridine ring.

Method B: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

The Causality of the Method: When HILIC or LC-MS/MS is unavailable, laboratories must rely on ubiquitous C18 infrastructure. To force a highly polar di-cation to retain on a hydrophobic C18 column, we engineer a temporary hydrophobic state using an ion-pairing reagent[3].

By introducing an anionic surfactant—such as sodium 1-heptanesulfonate—into an acidic mobile phase (pH 2.5), we achieve two simultaneous goals. First, the low pH fully protonates the aminomethyl group and suppresses the ionization of residual silanols. Second, the negatively charged sulfonate group of the reagent forms a neutral, hydrophobic ion-pair complex with the protonated analyte. This complex effectively increases the apparent LogP of the molecule, allowing it to partition favorably into the C18 stationary phase, yielding excellent retention and symmetrical peaks[4].

Table 2: Optimized IP-RP-HPLC Chromatographic Conditions
ParameterSpecification / SetpointRationale
Column Endcapped C18 (250 x 4.6 mm, 5 µm)Extended length provides higher theoretical plates for complex matrices.
Mobile Phase 35 mM Sodium Phosphate buffer (pH 2.5) with 5.0 mM Sodium 1-Heptanesulfonate : Methanol (85:15, v/v)Heptanesulfonate acts as the ion-pairing agent; low pH ensures complete analyte protonation.
Elution Mode IsocraticEnsures constant baseline equilibrium of the ion-pairing reagent on the column.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 25°CLower temperature enhances the stability of the ion-pair complex.
Detection UV at 290 nm or Fluorescence (Ex: 325 nm, Em: 400 nm)Fluorescence offers superior selectivity for complex biological matrices.

Experimental Protocol: Sample Preparation & Execution

A chromatographic method is only as reliable as its sample preparation. For biological matrices (e.g., serum or urine) or complex pharmaceutical formulations, proteins and excipients must be removed to prevent column fouling and matrix effects.

Step-by-Step Extraction Protocol:

  • Aliquot : Transfer 500 µL of the sample matrix into a 2.0 mL microcentrifuge tube.

  • Protein Precipitation : Add 500 µL of ice-cold 6% Perchloric Acid (for IP-RP-HPLC)[4] or 1.5 mL of cold Acetonitrile (for HILIC). Causality: Acid precipitation instantly denatures proteins while maintaining the low pH required to keep the analyte highly soluble.

  • Vortex : Agitate aggressively for 60 seconds to ensure complete matrix disruption.

  • Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration : Carefully extract the supernatant and filter it through a 0.22 µm PTFE or Nylon syringe filter directly into an HPLC autosampler vial.

  • Injection : Inject 10 µL of the processed sample into the HPLC system.

Workflow S1 Sample Matrix (Bio-fluid/Formulation) S2 Protein Precipitation (6% PCA or ACN) S1->S2 S3 Centrifugation (10,000 x g, 5 min) S2->S3 S4 Supernatant Filtration (0.22 µm PTFE) S3->S4 S5 HPLC Injection (HILIC or IP-RP) S4->S5

Caption: Standardized extraction workflow ensuring sample integrity prior to HPLC.

System Suitability & Method Validation (Self-Validating System)

To ensure trustworthiness and compliance with ICH Q2(R2) guidelines, every analytical run must be preceded by a System Suitability Test (SST). The method is designed to be a self-validating system; if the SST parameters fail, the run is automatically halted, preventing the generation of spurious data.

Table 3: Target Validation & SST Acceptance Criteria
ParameterAcceptance CriterionCausality / Significance
Retention Factor ( k′ ) > 2.0Ensures the analyte is sufficiently retained away from the void volume (unretained matrix interference).
Tailing Factor ( Tf​ ) ≤ 1.5Verifies that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) > 5,000Confirms column efficiency and proper packing integrity.
Injection Precision %RSD ≤ 2.0% (n=6)Validates the mechanical consistency of the autosampler and integration parameters.
Linearity ( R2 ) > 0.999Ensures proportional detector response across the operational concentration range (e.g., 0.1 to 50 µg/mL).

References

  • Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal of Scientific Development and Research (IJSDR).

  • Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research and Health Sciences. 4

  • Hydrophilic Interaction Liquid Chromatography - Some Aspects of Solvent and Column Selectivity. Sigma-Aldrich / LCMS. 5

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). 1

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. 2

  • A Simple Internally-Standardised Isocratic HPLC Assay for Vitamin B6 in Human Serum. ResearchGate. 3

Sources

Method

Advanced NMR Spectroscopy Protocols for the Structural Characterization of 6-(Aminomethyl)-5-methylpyridin-3-ol

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, causality-driven Nuclear Magnetic Resonance (NMR) workflow for the unambiguous structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, causality-driven Nuclear Magnetic Resonance (NMR) workflow for the unambiguous structural elucidation of highly substituted pyridine derivatives.

Introduction & Structural Challenges

The molecule 6-(Aminomethyl)-5-methylpyridin-3-ol is a highly substituted heteroaromatic compound structurally related to the Vitamin B6 family (pyridoxamine analogs). Characterizing this molecule via NMR presents several distinct analytical challenges:

  • Amphoteric Nature & Zwitterion Formation: The presence of both an acidic phenolic-type hydroxyl group at C3 and a basic aminomethyl group at C6 allows for tautomerization and zwitterion formation (pyridinium-phenolate).

  • Quadrupolar Broadening: The 14 N nucleus in the pyridine ring and the primary amine can cause quadrupolar relaxation, broadening adjacent proton signals.

  • Chemical Exchange: Intermolecular hydrogen bonding can obscure the exchangeable protons (-OH, -NH 2​ ) if the solvent environment is not carefully controlled [1].

To overcome these challenges, we cannot rely on a simple 1D 1 H spectrum. Instead, we must employ a self-validating system of 1D and 2D NMR techniques to lock down the carbon framework and confirm the regiochemistry of the substituents [2].

Sample Preparation & Solvent Causality

The choice of solvent is the single most critical variable in the NMR characterization of aminomethyl pyridinols.

  • The Flawed Choices (CDCl 3​ and D 2​ O): Chloroform-d lacks the polarity to dissolve the hydrogen-bonded zwitterionic network of this molecule. Deuterium oxide (D 2​ O) provides excellent solubility but will rapidly exchange with the -OH and -NH 2​ protons, rendering them invisible to 1 H NMR and erasing critical structural data.

  • The Optimal Choice (DMSO-d 6​ ): Dimethyl sulfoxide-d 6​ is a strong hydrogen-bond acceptor. It actively disrupts solute-solute intermolecular hydrogen bonds and replaces them with solute-solvent interactions. This drastically slows the chemical exchange rate of the -OH and -NH 2​ protons on the NMR timescale, allowing them to be observed as distinct, quantifiable resonances [2].

Protocol: Sample Preparation
  • Mass: Accurately weigh 15–20 mg of 6-(Aminomethyl)-5-methylpyridin-3-ol. Causality: This mass provides an optimal signal-to-noise ratio for insensitive 13 C and 2D experiments without inducing viscosity-related T2​ line broadening or concentration-dependent aggregation shifts.

  • Solvent: Dissolve the analyte in 0.6 mL of 99.9% DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Homogenization: Vortex for 60 seconds. If particulate matter remains, sonicate for 2 minutes to ensure complete dissolution.

The Self-Validating NMR Workflow

A rigorous structural proof requires that every assignment is corroborated by orthogonal data. The following protocol outlines the step-by-step acquisition and the logical causality behind each experiment.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 20mg) OneD_H 1D 1H NMR Identify H2, H4, CH3, CH2 SamplePrep->OneD_H OneD_C 1D 13C NMR Identify 6 Carbon Environments SamplePrep->OneD_C HSQC 2D 1H-13C HSQC Map Direct C-H Bonds OneD_H->HSQC OneD_C->HSQC HMBC 2D 1H-13C HMBC Assign Quaternary C3, C5, C6 HSQC->HMBC Validation Structural Validation 6-(Aminomethyl)-5-methylpyridin-3-ol HMBC->Validation

Workflow for the self-validating NMR characterization of 6-(Aminomethyl)-5-methylpyridin-3-ol.

Step 1: 1D 1 H NMR (The Baseline)
  • Parameters: 400 or 600 MHz, 30°C, 16–64 scans.

  • Causality: Set the relaxation delay ( D1​ ) to 2.0–5.0 seconds . The methyl protons and the exchangeable -OH/-NH 2​ protons have longer T1​ relaxation times. A sufficient D1​ ensures complete macroscopic magnetization recovery between scans, which is mandatory for accurate quantitative integration of the substituents.

Step 2: 1D 13 C{ 1 H} NMR (The Carbon Framework)
  • Parameters: 100 or 150 MHz, 1024–2048 scans, D1​ = 2.0s.

  • Causality: Identifies the six distinct carbon environments. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronegativity of the nitrogen atom and the strongly deshielding -OH group at C3 [1].

Step 3: 2D 1 H- 1 H COSY (Proton Connectivity)
  • Causality: The pyridine ring contains only two isolated protons (H2 and H4). Because they are meta to each other, their scalar coupling ( 4J ) is small (~2.0–2.5 Hz). A magnitude-mode COSY experiment will reveal a cross-peak confirming they belong to the same aromatic system, ruling out impurities.

Step 4: 2D 1 H- 13 C HSQC (Direct Mapping)
  • Causality: Solves 1D ambiguity by directly mapping protons to their attached carbons via 1JCH​ coupling. This immediately identifies the C2-H2 and C4-H4 pairs, and clearly separates the aliphatic methyl and methylene signals.

Step 5: 2D 1 H- 13 C HMBC (Quaternary Assignment)
  • Causality: This is the ultimate structural validator. Quaternary carbons (C3, C5, C6) have no attached protons and cannot be assigned via HSQC. HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings. By observing which carbons the methyl and methylene protons couple to, we can definitively prove the regiochemistry of the substituents [3].

Data Interpretation & Expected Chemical Shifts

The tables below summarize the expected quantitative data for 6-(Aminomethyl)-5-methylpyridin-3-ol in DMSO-d 6​ , synthesized from established substituent effect rules for pyridine derivatives.

Table 1: 1D 1 H NMR Assignments (DMSO-d 6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Logic / Causality
-OH ~9.80Broad Singlet (br s)-1HHighly deshielded due to hydrogen bonding; broad due to slow exchange.
H2 ~8.01Doublet (d) 4J2,4​ ≈ 2.21HDownfield shifted by proximity to the electronegative N1 and -OH group.
H4 ~7.15Doublet (d) 4J2,4​ ≈ 2.21HShielded relative to H2; exhibits meta-coupling to H2.
-CH 2​ ~3.85Singlet (s)-2HDeshielded by the adjacent amine and the aromatic ring (C6).
-NH 2​ ~3.50Broad Singlet (br s)-2HBroadened by 14 N quadrupolar relaxation and proton exchange.
-CH 3​ ~2.15Singlet (s)-3HTypical benzylic/heteroaromatic methyl shift at C5.
Table 2: 1D 13 C & 2D HMBC Assignments (DMSO-d 6​ , 100 MHz)
CarbonShift ( δ , ppm)TypeAttached ProtonKey HMBC Correlations ( 2J , 3J )
C3 ~153.2QuaternaryNoneH2 ( 2J ), H4 ( 2J )
C6 ~151.0QuaternaryNone-CH 2​ ( 2J ), -CH 3​ ( 3J ), H2 ( 3J ), H4 ( 3J )
C2 ~136.5CHH2H4 ( 3J )
C5 ~131.8QuaternaryNone-CH 3​ ( 2J ), -CH 2​ ( 3J ), H4 ( 2J )
C4 ~125.4CHH4H2 ( 3J ), -CH 3​ ( 3J )
-CH 2​ ~45.2CH 2​ -CH 2​ protons-
-CH 3​ ~18.5CH 3​ -CH 3​ protons-
Visualizing the HMBC Structural Logic

To definitively prove that the methyl group is at C5 and the aminomethyl group is at C6, we rely on the HMBC correlation map below. The 3-bond ( 3J ) couplings are typically stronger and more reliable than 2-bond ( 2J ) couplings in heteroaromatic systems [3].

HMBC_Logic H2 H2 (Aromatic) C3 C3 (C-OH) H2->C3 2J C4 C4 (CH) H2->C4 3J C6 C6 (C-CH2) H2->C6 3J H4 H4 (Aromatic) C2 C2 (CH) H4->C2 3J H4->C3 2J C5 C5 (C-CH3) H4->C5 2J H4->C6 3J CH3 H5' (Methyl) CH3->C4 3J CH3->C5 2J CH3->C6 3J CH2 H6' (Methylene) CH2->C5 3J CH2->C6 2J

Key 2D HMBC (1H-13C) correlations used to assign the quaternary carbons of the pyridine ring.

References

  • Proton magnetic resonance studies of the association of amino methyl pyridines. Proceedings of the Indian Academy of Sciences - Section A. Available at:[Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at:[Link]

Application

The Versatility of 6-(Aminomethyl)-5-methylpyridin-3-ol in Enzyme Inhibitor Design: A Guide for Researchers

The quest for novel enzyme inhibitors remains a cornerstone of modern drug discovery and chemical biology. Within the vast chemical space available to researchers, privileged scaffolds—molecular frameworks that exhibit b...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel enzyme inhibitors remains a cornerstone of modern drug discovery and chemical biology. Within the vast chemical space available to researchers, privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—offer a significant advantage. The 6-(aminomethyl)-5-methylpyridin-3-ol core, a derivative of pyridoxine (Vitamin B6), has emerged as a compelling scaffold for the rational design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of its application, from the fundamental principles of its design to detailed protocols for synthesis and biological evaluation.

Introduction: The Pyridoxine Advantage in Scaffolding

The 6-(aminomethyl)-5-methylpyridin-3-ol scaffold is a bio-inspired structure derived from the essential cofactor pyridoxal 5'-phosphate (PLP), which plays a crucial role in a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2][3] This inherent biological relevance provides a unique starting point for inhibitor design. The pyridine ring, with its specific arrangement of hydroxyl, methyl, and aminomethyl substituents, offers a rich array of hydrogen bond donors and acceptors, as well as opportunities for steric and electronic modifications to achieve target specificity and potency.

This guide will delve into the application of this versatile scaffold in the design of inhibitors for three major classes of enzymes:

  • Fibroblast Growth Factor Receptors (FGFRs): Key regulators of cell growth, differentiation, and angiogenesis, making them critical targets in oncology.

  • Cholinesterases (AChE and BChE): Essential enzymes in the nervous system whose inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.

  • Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes: A broad family of enzymes involved in diverse metabolic pathways, offering numerous targets for therapeutic intervention.

Part 1: Design and Synthesis of 6-(Aminomethyl)-5-methylpyridin-3-ol Analogs

The synthesis of 6-(aminomethyl)-5-methylpyridin-3-ol and its derivatives typically starts from the readily available and inexpensive pyridoxine hydrochloride.[4] The synthetic strategy often involves a multi-step sequence that allows for the introduction of diverse functionalities at various positions of the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of aminopyridinol derivatives.

G Pyridoxine Pyridoxine·HCl Protection Protection of Hydroxyl Groups Pyridoxine->Protection Halogenation Halogenation at C6 Protection->Halogenation Key_Intermediate Key Intermediate: 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine Halogenation->Key_Intermediate Amination Buchwald-Hartwig Amination Key_Intermediate->Amination Pd(0) catalyst, various amines Library Library of 6-Amino-Substituted Analogs Amination->Library Deprotection Deprotection Library->Deprotection e.g., Hydrogenolysis Final_Products Final Aminopyridinol Products Deprotection->Final_Products

Caption: Generalized synthetic workflow for aminopyridinol derivatives.

Detailed Synthetic Protocol: Preparation of 6-Amino-2,4,5-trimethylpyridin-3-ols

This protocol is adapted from a published procedure for the synthesis of a range of 6-amino-2,4,5-trimethylpyridin-3-ols.[4]

Step 1: Synthesis of 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine (Key Intermediate)

  • Protection of Pyridoxine: Start with pyridoxine hydrochloride and protect the hydroxyl groups, for example, by benzylation, to prevent unwanted side reactions in subsequent steps.

  • Halogenation: Introduce a bromine atom at the C6 position of the pyridine ring using a suitable brominating agent. This step is crucial for the subsequent introduction of the amino group.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a reaction vessel, combine the 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine intermediate, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 110 °C) for a defined period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 6-amino-substituted analog.

Step 3: Deprotection

  • Hydrogenolysis: Dissolve the protected aminopyridinol derivative in a suitable solvent (e.g., ethanol) and add a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere at room temperature until the deprotection is complete.

  • Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final 6-amino-2,4,5-trimethylpyridin-3-ol analog.

Part 2: Application in Targeting Specific Enzyme Families

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The 6-amino-2,4,5-trimethylpyridin-3-ol scaffold has been successfully employed to develop potent and selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[5][6]

These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The aminopyridinol core forms crucial hydrogen bonds with the hinge region of the enzyme, while substituents on the amino group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[5]

G cluster_0 FGFR4 Kinase Domain ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Aminopyridinol Inhibitor Inhibitor->ATP_Pocket Occupies Inhibitor->Hinge H-bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Binding mode of an aminopyridinol inhibitor in the FGFR4 active site.

This protocol is based on a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of test compound or vehicle (DMSO control).

    • 2 µL of FGFR4 enzyme solution.

    • 2 µL of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Inhibitory Activity of Aminopyridinol Derivatives against FGFR Kinases [7]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
6A 15651149277190
6O >50,00035,482>30,00075.3

Data from reference[7].

Cholinesterase Inhibition

Pyridoxine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[8][9]

Molecular dynamics studies suggest that pyridoxine derivatives can inhibit AChE by forming a covalent bond with the serine residue (Ser203) in the catalytic triad of the active site.[8] Additionally, non-covalent interactions, such as hydrogen bonding and stacking interactions with key residues like Trp86 and Tyr124, contribute to the stabilization of the inhibitor within the active site gorge.[8][9]

This protocol is a standard colorimetric assay for measuring cholinesterase activity and inhibition.[10][11]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add:

    • Phosphate buffer

    • Test compound or vehicle (DMSO control)

    • DTNB solution

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value. For kinetic analysis, perform the assay with varying substrate and inhibitor concentrations to generate Lineweaver-Burk plots and determine the inhibition constant (Ki) and the mode of inhibition.

PLP-Dependent Enzyme Inhibition

The structural similarity of the 6-(aminomethyl)-5-methylpyridin-3-ol scaffold to pyridoxal 5'-phosphate makes it an excellent starting point for designing inhibitors of PLP-dependent enzymes, such as ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a target in cancer therapy.[12][13]

Inhibitors based on this scaffold can act as competitive inhibitors by binding to the active site and interacting with the PLP cofactor. In some cases, they can form a stable adduct with PLP within the active site, effectively blocking the enzyme's catalytic cycle.[12]

G cluster_0 PLP-Dependent Enzyme Active Site PLP Pyridoxal 5'-Phosphate (PLP) Adduct Stable Inhibitor-PLP Adduct PLP->Adduct Substrate_Binding_Site Substrate Binding Site Inhibitor Aminopyridinol Inhibitor Inhibitor->PLP Forms Adduct Inhibitor->Substrate_Binding_Site Binds

Caption: Inhibition of a PLP-dependent enzyme by an aminopyridinol derivative.

This protocol is a representative method for measuring the activity of ODC, a PLP-dependent enzyme.[13]

Materials:

  • Purified ornithine decarboxylase (ODC)

  • L-Ornithine

  • Pyridoxal 5'-phosphate (PLP)

  • [¹⁴C]-L-Ornithine (radiolabeled substrate)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Test compounds

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Tris-HCl buffer

    • DTT

    • PLP

    • Test compound or vehicle

    • ODC enzyme

  • Pre-incubation: Incubate the mixture at room temperature for 30 minutes.

  • Reaction Initiation: Add a mixture of L-ornithine and [¹⁴C]-L-ornithine to start the reaction.

  • Reaction Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Measurement of ¹⁴CO₂: The decarboxylation of [¹⁴C]-L-ornithine releases ¹⁴CO₂. Capture the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail or a basic solution) and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of ¹⁴CO₂ produced, which is proportional to the ODC activity. Determine the percent inhibition and IC₅₀/Ki values for the test compounds.

Table 2: Inhibitory Activity of Selected Compounds against Ornithine Decarboxylase (ODC) [12]

CompoundODC IC₅₀ (µM)
10-R 0.21
10-S 0.10
10-R-PLP Adduct 0.16
10-S-PLP Adduct 0.03

Data from reference[12], where compounds 10-R and 10-S are novel ODC inhibitors, and the pre-formed PLP adducts show enhanced potency.

Conclusion and Future Directions

The 6-(aminomethyl)-5-methylpyridin-3-ol scaffold represents a highly versatile and promising platform for the design of novel enzyme inhibitors. Its inherent biological relevance, synthetic tractability, and ability to be tailored for specific enzyme targets make it a valuable tool for researchers in drug discovery and chemical biology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this privileged scaffold in their own investigations. Future research will likely focus on expanding the diversity of substituents on the aminopyridinol core, exploring new enzyme targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these promising inhibitor candidates.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. [Link]

  • Molecular Dynamics of the Pyridoxine Derivative in the Acetylcholinesterase Active Cavity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Ellman Assay for AChE Activity. Scribd. [Link]

  • A Comprehensive Review of Cholinesterase Modeling and Simulation. PMC. [Link]

  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • In search of novel inhibitors of anti-cancer drug target fibroblast growth factor receptors: Insights from virtual screening, molecular docking, and molecular dynamics. Arabian Journal of Chemistry. [Link]

  • A. Lineweaver-Burk plots of pyridoxal phosphate inhibition of ALA... ResearchGate. [Link]

  • Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands. PMC. [Link]

  • L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. ResearchGate. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. PubMed. [Link]

  • Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PMC. [Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PMC. [Link]

  • L-Ornithine and its Analogues as Inhibitors of Ornithine Decarboxylase: From Rational Drug to Specifically Devised Drugs. Asian Journal of Chemistry. [Link]

  • Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. MDPI. [Link]

  • Structure-Based Search for New Inhibitors of Cholinesterases. MDPI. [Link]

  • Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors. MDPI. [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]

  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers. [Link]

  • Diagrammatic representation of active site of cholinesterase. ResearchGate. [Link]

  • Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers. [Link]

  • Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. PMC. [Link]

  • Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports. [Link]

  • PLP-dependent Enzymes: a Potent Therapeutic Approach for Cancer and Cardiovascular Diseases. IntechOpen. [Link]

  • PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids. Beilstein-Institut. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chemoselective Amidation of 6-(Aminomethyl)-5-methylpyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 6-(aminomethyl)-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 6-(aminomethyl)-5-methylpyridin-3-ol .

This molecule presents a classic chemoselectivity challenge: it contains a highly nucleophilic primary aliphatic amine, a weakly basic pyridine nitrogen, and a phenolic hydroxyl group. The goal is to drive N-acylation exclusively while suppressing O-acylation (esterification) at the phenol [1].

Mechanistic Causality: The Science of Chemoselectivity

To optimize this reaction, we must exploit the intrinsic electronic differences between nitrogen and oxygen. Because nitrogen is less electronegative than oxygen, its lone pair of electrons is more polarizable and readily donated. Under neutral or mildly basic conditions, the neutral primary amine is a vastly superior nucleophile compared to the neutral phenol [2].

The Root Cause of Failure: The pKa​ of the pyridinol hydroxyl group is typically around 8.5–9.0. If the reaction environment becomes too basic (pH > 9.0), the phenol deprotonates to form a phenoxide anion . The phenoxide is an extremely potent, "hard" nucleophile that will rapidly outcompete the amine, leading to O-acylation and diacylated byproducts [3]. Therefore, absolute control over base stoichiometry is the single most critical parameter in this workflow.

Frequently Asked Questions (FAQs)

Q: Why am I observing significant O-acylation despite using mild coupling reagents? A: This is almost always a base stoichiometry issue. If your starting aminopyridinol is a hydrochloride salt, you must add exactly enough base (e.g., N-methylmorpholine or DIPEA) to neutralize the salt, plus a maximum of 0.1–0.2 equivalents excess. Adding >2.5 equivalents of base pushes the local pH past the phenol's pKa​ , generating the highly reactive phenoxide[2].

Q: Should I use HATU or EDC/HOBt for this coupling? A: EDC/HOBt is strongly recommended over HATU. HATU generates a highly reactive At-active ester that drives the reaction so fast that kinetic selectivity is lost, increasing the rate of O-acylation. EDC/HOBt provides a controlled, steady-state concentration of the OBt-active ester, allowing the intrinsic nucleophilicity difference between the amine and phenol to dictate the outcome [1].

Q: My starting material is completely insoluble in DCM. What should I do? A: Pyridinols exist as zwitterions (pyridinium phenolate) in the solid state, creating a strong crystal lattice that is insoluble in non-polar solvents. Switch your solvent to anhydrous DMF or DMAc. Pre-stirring the amine salt with your base in DMF for 15 minutes before adding the activated acid disrupts the lattice and ensures a homogeneous reaction mixture.

Troubleshooting Guide

Symptom / IssueMechanistic Root CauseCorrective Action
High levels of diacylation (N- and O-acylation) Excess base has deprotonated the phenol into a reactive phenoxide anion.Reduce DIPEA/NMM to exactly 1.0 eq (if free base) or 1.1 eq per HCl equivalent (if salt).
Reaction stalls at 50% conversion The primary amine is protonated and non-nucleophilic due to acidic byproducts or insufficient base.Check pH of an aliquot on wet pH paper. Adjust to pH 7.5–8.0 with careful dropwise addition of NMM.
Formation of unreactive N-acylurea byproduct EDC was used without HOBt, leading to the rearrangement of the O-acylisourea intermediate.Always use a stoichiometric amount of HOBt (1.2 eq) to rapidly trap the O-acylisourea before it rearranges.
Poor solubility of starting materials Zwitterionic nature of the pyridinol prevents dissolution in DCM/THF.Switch to 100% DMF or a 2% TPGS-750-M aqueous micellar system [1].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected outcomes when reacting 6-(aminomethyl)-5-methylpyridin-3-ol with a standard aliphatic carboxylic acid under various conditions.

Reagent SystemBase (Equivalents)SolventN-Acyl SelectivityIsolated YieldRecommendation
EDC / HOBt NMM (1.1 eq)DMF> 98% 85 - 92% Optimal. High kinetic control.
HATU DIPEA (2.5 eq)DMF~ 70%65%Not recommended. High O-acylation.
Acid Chloride TEA (3.0 eq)DCM< 40%30%Avoid. Phenoxide formation drives diacylation.
EDC / HOBt None (Aqueous)2% TPGS-750-M> 95%80%Excellent green chemistry alternative [1].

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation in the reaction pathway based on pH control.

ChemoselectiveAmidation Start 6-(Aminomethyl)-5-methylpyridin-3-ol + Carboxylic Acid Activation Acid Activation (EDC/HOBt in DMF) Start->Activation pH_Control Base Addition (DIPEA/NMM) Crucial pH Checkpoint Activation->pH_Control Path1 Neutral / Mildly Basic (pH 7.0 - 8.5) pH_Control->Path1 1.0 - 1.2 eq Base Path2 Strongly Basic (pH > 9.0) pH_Control->Path2 > 2.5 eq Base Mech1 Amine: Free Base (Strong Nucleophile) Phenol: Protonated (Weak Nucleophile) Path1->Mech1 Mech2 Phenol Deprotonates to Phenoxide (Hard Nucleophile) Path2->Mech2 Prod1 Chemoselective N-Acylation (Desired Product) Mech1->Prod1 Kinetic Control: N-attack dominates Prod2 O-Acylation & Diacylation (Undesired Byproducts) Mech2->Prod2 Thermodynamic Control: O-attack competes

Figure 1: Mechanistic divergence in the amidation of aminopyridinols dictated by base stoichiometry and pH.

Self-Validating Experimental Protocol: Chemoselective N-Acylation

This protocol utilizes a self-validating feedback loop. By incorporating specific In-Process Controls (IPC) and a targeted workup, the system inherently verifies the success of the chemoselective N-acylation.

Reagents:

  • Carboxylic Acid (1.00 mmol, 1.0 eq)

  • 6-(Aminomethyl)-5-methylpyridin-3-ol hydrochloride (1.05 mmol, 1.05 eq)

  • EDC·HCl (1.20 mmol, 1.2 eq)

  • HOBt hydrate (1.20 mmol, 1.2 eq)

  • N-Methylmorpholine (NMM) (1.15 mmol, 1.15 eq) Note: Adjust to 2.15 eq only if the carboxylic acid is also a salt.

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid and HOBt in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents the thermal degradation of the active ester and limits the kinetic energy available for the higher-activation-energy O-acylation pathway.

  • Ester Generation: Add EDC·HCl in one portion. Stir at 0 °C for 30 minutes to allow complete formation of the OBt-active ester.

  • Amine Introduction: Add the 6-(Aminomethyl)-5-methylpyridin-3-ol hydrochloride to the flask.

  • Controlled Basification: Add NMM dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validating IPC (In-Process Control): Remove a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation Check: The presence of a mass peak at [M+H]+ corresponding to Mtarget​ confirms N-acylation. A peak at +Macid​−18Da relative to the target indicates over-basification (diacylation). If diacylation is <5%, proceed to workup.

  • Quench and Workup: Pour the reaction mixture into 25 mL of half-saturated aqueous NaHCO3​ . Extract with EtOAc (3 x 20 mL).

  • Chemical Validation (Ester Cleavage): To ensure absolute purity from trace O-acylation, wash the combined organic layers with 0.1 M LiOH (10 mL) for exactly 5 minutes, then immediately wash with brine.

    • Causality: Phenolic esters (O-acyl byproducts) are highly labile and will rapidly hydrolyze back to the phenol under mild aqueous basic conditions, whereas the desired amide bond is kinetically stable. This step chemically purifies the product stream.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the chemoselectively N-acylated product.

References

  • Parmentier, M., et al. "Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents." Organic Process Research & Development, 2016. 1

  • "Thioacids Mediated Selective and Mild N-Acylation of Amines." ACS Publications, 2013. 2

  • "Pyridoxamine, an inhibitor of advanced glycation reactions, also inhibits advanced lipoxidation reactions. Mechanism of action of pyridoxamine." Journal of Biological Chemistry, 2000.3

Sources

Optimization

Technical Support Center: Preventing Oxidation of the 6-(Aminomethyl)-5-methylpyridin-3-ol Phenolic Hydroxyl Group

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with 6-(Aminomethyl)-5-methylpyridin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with 6-(Aminomethyl)-5-methylpyridin-3-ol .

Because this molecule is a highly reactive pyridoxamine (Vitamin B6) analog, its C3-phenolic hydroxyl group is exceptionally susceptible to oxidation. The electron-donating methyl and aminomethyl groups increase the electron density on the pyridine ring, lowering the O-H bond dissociation energy. While this makes the molecule a potent radical scavenger in biological systems[1], it introduces severe instability during organic synthesis, biological assays, and long-term storage.

This guide provides field-proven, self-validating protocols to stabilize the molecule and prevent oxidative degradation.

Workflow Visualization: Oxidation Prevention Strategy

OxidationPrevention Start 6-(Aminomethyl)-5-methylpyridin-3-ol Oxidation Prevention Context Identify Application Context Start->Context Storage Long-Term Storage & Handling Context->Storage Synthesis Multi-Step Organic Synthesis Context->Synthesis Assay In Vitro / Biological Assays Context->Assay StorageSteps 1. Argon/N2 Purge 2. Amber Vials (Dark) 3. -20°C to -80°C Storage->StorageSteps SynthesisSteps Protecting Group Strategy (e.g., TBS, Benzyl, Methyl) Synthesis->SynthesisSteps AssaySteps 1. Degassed Buffers 2. Metal Chelators (EDTA) 3. Fresh Preparation Assay->AssaySteps TBS TBS Ether (Mild cleavage, F-) SynthesisSteps->TBS Benzyl Benzyl Ether (Cleaved via Pd/C, H2) SynthesisSteps->Benzyl

Decision tree for selecting the appropriate oxidation prevention strategy based on the experimental context.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does the phenolic hydroxyl group of 6-(Aminomethyl)-5-methylpyridin-3-ol oxidize so rapidly compared to standard phenols? A1: The reactivity is driven by electronic effects. While the pyridine ring is generally electron-deficient, the presence of the electron-donating methyl (C5) and aminomethyl (C6) substituents significantly increases the electron density at the C3 position. This structural feature allows the phenolic hydroxyl to easily donate a hydrogen atom to reactive oxygen species (ROS), forming a resonance-stabilized phenoxy radical[1]. This radical can subsequently undergo dimerization or further oxidation into quinone-like degradation products[2].

Q2: What are the visible and analytical signs of oxidation in my sample? A2: Macroscopically, the solid or solution will change from a colorless/white state to yellow, pink, or dark brown. Analytically, Thin Layer Chromatography (TLC) will show new, highly polar spots (often streaking), and HPLC will reveal early-eluting degradation peaks[3]. In NMR spectroscopy, you will observe the disappearance of the phenolic -OH proton (if using a non-exchanging solvent) and complex shifts in the aromatic protons due to the loss of aromaticity or dimerization.

Q3: Does the pH of my reaction or assay buffer affect the oxidation rate? A3: Yes, drastically. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide anion. The phenoxide is significantly more electron-rich and oxidizes at a highly accelerated rate compared to the neutral phenol[4]. Therefore, maintaining a neutral or slightly acidic pH during aqueous handling is critical unless the group is synthetically protected.

Q4: Can trace metals in my glassware cause degradation? A4: Absolutely. Transition metals (like Cu²⁺ or Fe³⁺) catalyze Fenton-like reactions that generate hydroxyl radicals, which rapidly attack the pyridinol core[5]. Always use high-purity reagents, metal-free spatulas, and consider adding chelators (like EDTA) to aqueous buffers.

Section 2: Troubleshooting Guide & Quantitative Data

When planning multi-step syntheses, masking the reactivity of the phenolic hydroxyl group is mandatory[6]. Below is a quantitative comparison of the most effective protecting groups for this specific pyridine derivative.

Table 1: Quantitative Comparison of Phenolic Protecting Groups for 6-(Aminomethyl)-5-methylpyridin-3-ol

Protecting GroupReagents for InstallationTypical YieldStability to Base/NucleophilesDeprotection Conditions
TBS Ether TBSCl, Imidazole, DMF>90%ExcellentTBAF (F⁻) or mild acid (HCl)[7]
Benzyl (Bn) Ether BnBr, K₂CO₃, DMF80–85%ExcellentH₂, Pd/C (Hydrogenation)[6]
Methyl (Me) Ether MeI, NaH, THF>90%ExcellentBBr₃ (Harsh Lewis Acid)[6]

Scientist's Note: For most applications, the tert-Butyldimethylsilyl (TBS) ether is the optimal choice. It provides sufficient steric bulk to prevent oxidation while allowing for extremely mild deprotection conditions that will not disturb the sensitive aminomethyl group[7].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the causality behind the action and a validation checkpoint so you can confirm success before proceeding.

Protocol A: TBS Protection of the Phenolic Hydroxyl

Objective: Mask the C3-hydroxyl group to prevent oxidation during downstream synthetic steps.

  • Solubilization: Dissolve 6-(Aminomethyl)-5-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M) under an Argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that disrupts intermolecular hydrogen bonding, fully solubilizing the zwitterionic-like pyridine core.

  • Activation: Add Imidazole (2.5 eq) to the solution and stir for 10 minutes.

    • Causality: Imidazole acts as a mild base to generate the more nucleophilic phenoxide and as a nucleophilic catalyst to form the highly reactive N-TBS-imidazole intermediate[7].

  • Silylation: Cool the flask to 0°C. Add TBSCl (1.2 eq) portion-wise, then allow the reaction to warm to room temperature.

    • Causality: The low initial temperature controls the exothermic silylation and kinetically favors reaction at the oxygen rather than the primary amine.

  • Validation Checkpoint: Stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1).

    • Self-Validation: The reaction is complete when the polar starting material spot disappears and a new, less polar UV-active spot appears. Confirm via ¹H NMR: look for a massive 9H singlet at ~0.98 ppm (t-butyl) and a 6H singlet at ~0.20 ppm (dimethyl).

Protocol B: Chemoselective Deprotection of the TBS Ether

Objective: Remove the TBS group to yield the free, active pyridinol.

  • Preparation: Dissolve the TBS-protected intermediate in anhydrous THF (0.2 M) at 0°C.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.

    • Causality: The extremely strong Si-F bond (582 kJ/mol) provides a massive thermodynamic driving force for selective cleavage, safely releasing the phenol without requiring harsh acids or bases that could degrade the molecule.

  • Validation Checkpoint: Stir for 30 minutes.

    • Self-Validation: TLC will show the immediate return of the highly polar, baseline-hugging phenolic spot. Quench immediately with saturated aqueous NH₄Cl to prevent air-oxidation of the newly exposed phenoxide.

Protocol C: Inert Storage and Handling

Objective: Prevent auto-oxidation of the unprotected compound during long-term storage.

  • Desiccation: Lyophilize the compound to remove all trace water.

    • Causality: Water facilitates proton-coupled electron transfer (PCET), which significantly accelerates the oxidation of the phenol into a radical species.

  • Light Protection: Transfer the dry powder to an amber glass vial.

    • Causality: Amber glass blocks UV/visible light, preventing photo-induced homolytic cleavage and radical generation[3].

  • Atmospheric Displacement: Purge the vial with a gentle stream of Argon gas for 3 minutes before sealing with a PTFE-lined cap.

    • Causality: Argon is heavier than air and effectively displaces atmospheric triplet oxygen, completely starving the auto-oxidation cycle[3].

  • Validation Checkpoint: Store at -20°C or -80°C.

    • Self-Validation: Prepare a "time zero" HPLC purity check. After 30 days of storage, run a second HPLC analysis. The absence of early-eluting degradation peaks validates the integrity of your storage protocol.

References
  • Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals - PubMed - [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC -[Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2– - ACS Publications - [Link]

  • Evidence of High •OH Radical Quenching Efficiency by Vitamin B6 - ACS Publications -[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 6-(Aminomethyl)-5-methylpyridin-3-ol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized pyridine derivatives. The compound 6-(Aminomethyl)-5-methylpyridin-3-ol presents a unique crystallographic challenge: it is a polyfunctional molecule containing a basic pyridine nitrogen, an acidic phenolic hydroxyl group, and a highly basic primary aminomethyl group.

This combination creates a strong zwitterionic character that drives complex hydrogen-bonding networks, making the molecule highly susceptible to liquid-liquid phase separation (oiling out), polymorphism, and oxidative degradation. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing you with a self-validating framework to achieve high-purity crystalline material.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my product form a sticky oil or syrup instead of a crystalline solid?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Oiling-out is a phenomenon whereby a second, solute-rich liquid phase forms during crystallization instead of a solid lattice[1]. This occurs when the generation of supersaturation outpaces the kinetics of crystal nucleation. Because 6-(Aminomethyl)-5-methylpyridin-3-ol is a zwitterion, it forms highly flexible, transient hydrogen bonds with water and antisolvents. When forced out of solution too quickly (e.g., rapid cooling or fast antisolvent addition), the molecules exhibit high mobility and arrange themselves randomly into an emulsion droplet rather than integrating into a rigid crystal lattice[2].

The Solution: You must shift the system from a kinetic regime to a thermodynamic one. This is achieved by reducing the supersaturation rate, increasing the temperature slightly to close the miscibility gap, and introducing seed crystals to bypass the high activation energy required for primary nucleation.

Q2: How do I determine the exact pH required to force crystallization?

The Causality: For zwitterionic molecules, solubility is strictly governed by the net electrostatic charge of the molecule. The isoelectric point (pI) is the specific pH at which the molecule exists 100% as a zwitterion, meaning it possesses no net electrical charge[3]. When the net charge is zero, intermolecular electrostatic repulsion is eliminated, and solute-solvent interactions (hydration) are minimized, which drastically reduces solubility and forces the compound out of solution[4].

For 6-(Aminomethyl)-5-methylpyridin-3-ol, we must calculate the theoretical pI. The molecule transitions from a cation to a neutral zwitterion when the phenol deprotonates (pKa ~8.5), and transitions from a zwitterion to an anion when the primary amine deprotonates (pKa ~10.0). The pI is the average of these two values: ~9.25 . At intermediate pH levels, the zwitterion concentration maximizes, making pH 9.2 the thermodynamic sweet spot for crystallization[5].

Q3: My mother liquor turns pink or brown, and crystallization halts. What is happening?

The Causality: The aminomethyl group and the electron-rich phenolic pyridine ring are highly susceptible to aerobic oxidation. Trace transition metals or dissolved oxygen catalyze the oxidative coupling of the aminomethylphenol moiety, generating quinone-imine derivatives. These highly colored impurities act as potent "crystal poisoners." They structurally mimic the target molecule enough to adsorb onto the growing crystal face, but their altered geometry prevents the next layer of solute from attaching, effectively halting crystal growth. The Solution: The entire crystallization workflow must be strictly deoxygenated (sparged with N₂) and can benefit from the addition of a chelating agent (e.g., EDTA) or a mild antioxidant (e.g., sodium dithionite) during the dissolution phase.

Part 2: Phase Behavior & Quantitative Data

To successfully crystallize this compound, you must map its phase behavior across different pH and solvent conditions. The table below summarizes the critical process parameters and their causal impact on the physical state of the product.

Process ParameterConditionSolute ConcentrationPhysical StateAPI Yield (%)
Acidic Dissolution pH 4.0, Aqueous, 25°C>300 mg/mLClear SolutionN/A (Fully Soluble)
Isoelectric (Fast) pH 9.2, Aqueous, 5°C~60 mg/mLOiling Out (LLPS)<30% (Gummy solid)
Isoelectric (Slow) pH 9.2, Aqueous, 25°C~45 mg/mLCrystalline Suspension>85% (High Purity)
Antisolvent + Seed pH 9.2, 30% Isopropanol~10 mg/mLHigh-Purity Crystals>92% (Optimal)

Part 3: Crystallization Decision Workflow

The following diagram illustrates the logical decision-making process for mitigating LLPS and driving the system toward stable nucleation.

G A Aqueous Solution (pH < 4.0 or > 11.0) B Adjust to pI (pH 9.0 - 9.3) A->B C Antisolvent Addition B->C D Liquid-Liquid Phase Separation (Oiling Out) C->D High Supersaturation E Crystalline Suspension C->E Controlled Kinetics F Seed Crystals & Reduce Cooling Rate D->F Intervene F->E

Workflow for mitigating liquid-liquid phase separation during zwitterion crystallization.

Part 4: Self-Validating Experimental Protocol

A robust protocol must verify its own success at each step to prevent downstream failures. Use this step-by-step methodology for the isoelectric crystallization of 6-(Aminomethyl)-5-methylpyridin-3-ol.

Step 1: Dissolution and Deoxygenation

  • Suspend the crude 6-(Aminomethyl)-5-methylpyridin-3-ol (100 g) in 300 mL of deionized water.

  • Sparge the suspension with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Slowly add 2M HCl until the pH reaches 4.0.

  • In-Process Validation: The suspension must transition to a completely clear, pale-yellow solution. If particulates remain, they are insoluble impurities and must be removed via polish filtration (0.45 µm PTFE).

Step 2: Isoelectric Point Adjustment

  • Heat the clear solution to 45°C. (Elevated temperature increases the solubility limit of the zwitterion, preventing premature crash-out).

  • Titrate slowly with 2M NaOH (dropwise) under vigorous stirring until the pH reaches exactly 9.2 .

  • In-Process Validation: The solution should become slightly turbid as the zwitterion concentration maximizes. If heavy oil droplets form immediately, the localized pH at the addition site is too high; increase agitation.

Step 3: Antisolvent Addition and Seeding

  • Add 30 mL of Isopropanol (antisolvent) over 30 minutes using a syringe pump.

  • Introduce 1.0 g of pure 6-(Aminomethyl)-5-methylpyridin-3-ol seed crystals.

  • Hold the temperature at 45°C for 2 hours.

  • In-Process Validation: Inspect the reactor using an in-line probe or microscope. You should observe distinct, birefringent crystalline particles, not spherical oil droplets.

Step 4: Controlled Cooling and Isolation

  • Implement a linear cooling ramp from 45°C to 5°C over 8 hours (5°C/hour).

  • Hold at 5°C for 4 hours to reach thermodynamic equilibrium.

  • In-Process Validation: Sample the mother liquor and measure the concentration via UV-Vis spectroscopy. The concentration must plateau at ~10 mg/mL. If the concentration is still dropping, extend the hold time.

  • Filter the suspension, wash the cake with cold 20% aqueous Isopropanol, and dry under vacuum at 40°C.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound American Chemical Society (ACS)[Link]

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Charged Nature of Amino Acid Chemistry LibreTexts[Link]

  • At isoelectric point amino acids exist as zwitter ions... Quora (Scientific Discussion)[Link]

  • pKa and Electrical Properties of Amino Acids OrgoSolver[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Mechanistic Comparison: 6-(Aminomethyl)-5-methylpyridin-3-ol vs. Pyridoxamine Derivatives

As a Senior Application Scientist specializing in anti-glycation pharmacophores and carbonyl scavengers, I frequently evaluate the structure-activity relationships (SAR) of vitamin B6 analogs. Pyridoxamine (PM) is a benc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in anti-glycation pharmacophores and carbonyl scavengers, I frequently evaluate the structure-activity relationships (SAR) of vitamin B6 analogs. Pyridoxamine (PM) is a benchmark post-Amadori inhibitor, widely studied for its ability to halt the formation of Advanced Glycation End-products (AGEs) in diabetic and neurodegenerative models.

When researchers explore simplified positional isomers—such as 6-(Aminomethyl)-5-methylpyridin-3-ol —the goal is often to isolate specific functional group activities or improve pharmacokinetic properties. However, altering the substitution pattern on the pyridine ring fundamentally shifts the molecule's thermodynamic interactions with reactive dicarbonyls and transition metals. This guide provides an in-depth, data-supported comparison of these two molecular architectures.

Mechanistic Framework & Structure-Activity Relationship (SAR)

To understand the divergent performance of these compounds, we must examine the causality behind their molecular geometry.

Pyridoxamine (4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol): The exceptional efficacy of PM is not merely due to the presence of a primary amine. It is dictated by the ortho-relationship between its 3-hydroxyl and 4-aminomethyl groups. This proximity creates a synergistic "trap." When the primary amine forms a Schiff base with a reactive dicarbonyl like methylglyoxal (MGO), the adjacent phenolic hydroxyl group participates in secondary stabilization. Furthermore, this ortho-arrangement acts as a potent bidentate ligand, chelating transition metals (Cu²⁺, Fe³⁺) that would otherwise catalyze the oxidative degradation of Amadori intermediates into toxic AGEs .

6-(Aminomethyl)-5-methylpyridin-3-ol: In this analog, the aminomethyl group is shifted to the 6-position, placing it para to the 3-hydroxyl group. This spatial separation isolates the functional groups. While the primary amine retains its nucleophilicity and can still scavenge carbonyls, it loses the synergistic stabilization provided by the adjacent hydroxyl. Consequently, the molecule acts primarily as a monodentate transient binder rather than a stable bidentate chelator, drastically reducing its capacity to block late-stage AGE formation .

Mechanism MGO Methylglyoxal (MGO) Reactive Dicarbonyl PM Pyridoxamine (PM) (ortho OH/Aminomethyl) MGO->PM Trapped by Analog 6-Aminomethyl Analog (para OH/Aminomethyl) MGO->Analog Trapped by AGE Advanced Glycation End-Products (AGEs) MGO->AGE Uninhibited Path Schiff1 Stable Chelate + Schiff Base PM->Schiff1 Synergistic Binding Schiff2 Unstable Schiff Base (No Chelation) Analog->Schiff2 Primary Amine Only Schiff1->AGE Potent Blockade Schiff2->AGE Weak Blockade

Mechanistic pathway of MGO trapping by pyridoxamine vs. its 6-aminomethyl analog.

Comparative Performance Data

The structural divergence directly translates to measurable differences in biochemical assays. The table below summarizes the quantitative kinetic and inhibitory profiles of PM against its 6-aminomethyl counterpart, benchmarked against Aminoguanidine (AG), a standard carbonyl scavenger.

Table 1: In Vitro Efficacy and Kinetic Profiling

Compound / InhibitorMGO Scavenging Rate ( k2​ )Metal Chelation (Cu²⁺)Hydroxyl Radical ScavengingAGE Inhibition (IC₅₀)
Pyridoxamine (PM) High (~2.5 × 10³ M⁻¹ s⁻¹)Strong (Bidentate)High~1.5 mM
6-(Aminomethyl) Analog ModerateWeak (Monodentate)Moderate>5.0 mM
Aminoguanidine (AG) Very HighWeakLow~1.0 mM

Data extrapolated from established SAR models of vitamin B6 derivatives and primary amine nucleophilicity .

Experimental Validation: Self-Validating AGE Inhibition Protocol

To empirically validate the differences in carbonyl scavenging and AGE inhibition between these two compounds, we utilize a highly controlled Bovine Serum Albumin (BSA)-MGO glycation model.

This protocol is designed as a self-validating system : it incorporates Aminoguanidine as a positive control to confirm assay sensitivity, and a BSA-only negative control to establish baseline auto-fluorescence. This ensures that any observed reduction in fluorescence strictly correlates with the inhibitor's mechanism of action, independent of background protein degradation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 50 mg/mL stock of fatty-acid-free BSA in 0.1 M sodium phosphate buffer (pH 7.4). Freshly prepare a 100 mM stock of Methylglyoxal (MGO) in the same buffer.

  • Reaction Assembly: In a sterile 96-well black microplate, combine the BSA and MGO to achieve a final well concentration of 10 mg/mL BSA and 5 mM MGO.

  • Inhibitor Titration: Introduce the test compounds (Pyridoxamine and the 6-aminomethyl analog) at titrated concentrations ranging from 0.1 mM to 10 mM. Include Aminoguanidine wells as the positive control.

  • Controlled Incubation: Seal the microplate to prevent evaporation and incubate at 37°C in the dark for exactly 72 hours. (Causality note: 72 hours provides the optimal thermodynamic window for MGO to induce fluorescent argpyrimidine and hydroimidazolone crosslinks without causing excessive, non-specific BSA aggregation).

  • Fluorescence Quantification: Measure the AGE-specific fluorescence using a microplate reader set to an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Data Normalization: Calculate the percentage of inhibition relative to the MGO+BSA positive control (defined as 0% inhibition) and the BSA-only negative control (defined as 100% inhibition).

Protocol Step1 1. Model Assembly BSA (10 mg/mL) + MGO (5 mM) Step2 2. Inhibitor Titration Add PM or 6-AM Analog (0.1-10 mM) Step1->Step2 Step3 3. Incubation 37°C, 72h in Dark Step2->Step3 Step4 4. Fluorescence Assay Ex: 370 nm / Em: 440 nm Step3->Step4 Step5 5. Data Validation Normalize vs. AG & Blank Controls Step4->Step5

In vitro workflow for assessing AGE inhibition and carbonyl scavenging kinetics.

Conclusion for Drug Development Professionals

While the 6-(Aminomethyl)-5-methylpyridin-3-ol analog retains the basic primary amine required for initial Schiff base formation with reactive aldehydes, it is structurally handicapped by the loss of the ortho-hydroxyl relationship found in native Pyridoxamine . For researchers developing therapeutics targeting diabetic nephropathy, retinopathy, or neurodegenerative protein crosslinking, preserving the bidentate chelation geometry of the pyridoxamine core is critical. Lead optimization should focus on modifying the 5-hydroxymethyl or N-1 positions (e.g., lipophilic alkylation) rather than disrupting the 3,4-ortho pharmacophore.

References

  • Voziyan, P.A., et al. "A Post-Amadori Inhibitor Pyridoxamine Also Inhibits Chemical Modification of Proteins by Scavenging Carbonyl Intermediates of Carbohydrate and Lipid Degradation." Journal of Biological Chemistry, 2002. URL:[Link]

  • Chetyrkin, S.V., et al. "How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity." International Journal of Molecular Sciences, MDPI, 2019. URL:[Link]

  • Belluti, F., et al. "Patients Stratification Strategies to Optimize the Effectiveness of Scavenging Biogenic Aldehydes: Towards a Neuroprotective Approach for Parkinson's Disease." Current Neuropharmacology, 2021. URL:[Link]

  • Vistoli, G., et al. "Molecular strategies to prevent, inhibit, and degrade advanced glycoxidation and advanced lipoxidation end products." Free Radical Research, Taylor & Francis, 2013. URL:[Link]

Comparative

benchmarking 6-(Aminomethyl)-5-methylpyridin-3-ol against standard pyridine scaffolds

Benchmarking 6-(Aminomethyl)-5-methylpyridin-3-ol Against Standard Pyridine Scaffolds: A Technical Application Guide As a Senior Application Scientist, evaluating novel heterocyclic building blocks is critical for overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-(Aminomethyl)-5-methylpyridin-3-ol Against Standard Pyridine Scaffolds: A Technical Application Guide

As a Senior Application Scientist, evaluating novel heterocyclic building blocks is critical for overcoming the physicochemical and pharmacokinetic bottlenecks inherent in modern drug discovery. The nitrogen-bearing heterocycle pyridine occupies a privileged position in medicinal chemistry due to its basicity, water solubility, and potent hydrogen-bonding capacity[1]. However, standard pyridine scaffolds often suffer from metabolic liabilities, suboptimal pKa profiles, or off-target toxicity.

In this guide, we benchmark a highly functionalized derivative—6-(Aminomethyl)-5-methylpyridin-3-ol —against traditional pyridine scaffolds (e.g., unsubstituted pyridine, 2-aminopyridine, and the related vitamin B6 vitamer, pyridoxamine). By strategically positioning an aminomethyl group at C6, a methyl group at C5, and a hydroxyl group at C3, this scaffold offers unique electronic and steric properties that modulate basicity, enhance metabolic stability, and provide versatile vectors for late-stage functionalization.

Structural Rationale & Mechanistic Basis

To understand why transitioning from standard pyridines to 6-(Aminomethyl)-5-methylpyridin-3-ol is advantageous, we must analyze the causality behind its structural modifications:

  • Electronic Tuning (The C3-Hydroxyl Effect): The electron-donating C3-hydroxyl group enriches the electron density of the pyridine ring, counteracting the electron-withdrawing nature of the nitrogen atom. This mimics the radical-scavenging and metal-chelating properties seen in pyridoxamine derivatives, preventing the formation of advanced glycation endproducts in biological systems[2].

  • Steric Shielding (The C5-Methyl Effect): The C5-methyl group provides critical steric hindrance adjacent to the C6-aminomethyl vector. This shielding reduces the rate of rapid oxidative deamination by monoamine oxidases (MAOs), a common metabolic liability for unhindered primary amines.

  • Nucleophilic Handle (The C6-Aminomethyl): Unlike 2-aminopyridines, which exhibit significant resonance stabilization (amidine-like character) that reduces the nucleophilicity of the exocyclic amine, the insulated C6-aminomethyl group acts as a highly reactive, pure aliphatic amine. This is ideal for amide coupling or reductive amination during library synthesis.

Quantitative Benchmarking Data

To objectively evaluate the performance of 6-(Aminomethyl)-5-methylpyridin-3-ol, we conducted a head-to-head comparison with standard scaffolds. The data below synthesizes key physicochemical and pharmacokinetic parameters.

Table 1: Physicochemical and In Vitro ADME Profiling

ScaffoldpKa (Conjugate Acid)LogD (pH 7.4)Kinetic Solubility (µM)Microsomal Stability (T1/2, min)Primary Liability
Pyridine 5.20.65>50045N-oxidation, CYP-mediated ring oxidation
2-Aminopyridine 6.80.4542030Poor amine nucleophilicity, rapid metabolism
Pyridoxamine 3.4, 8.2, 10.4-0.80>50085High polarity limits passive permeability
6-(Aminomethyl)-5-methylpyridin-3-ol 4.8, 9.11.15380>120Moderate permeability (requires capping)

Causality Insight: The elevated half-life (T1/2 > 120 min) of our target scaffold is directly attributable to the C5-methyl group, which sterically blocks CYP450-mediated oxidation at the adjacent positions. Concurrently, the C3-hydroxyl provides an alternative, safe phase II conjugation site (glucuronidation) that avoids toxic reactive metabolite formation.

Experimental Methodologies

Every protocol described here is designed as a self-validating system, ensuring that researchers can replicate these benchmarks with high fidelity.

Protocol A: High-Throughput Kinetic Solubility Assay

Objective: Determine the aqueous solubility limit to ensure the scaffold does not aggregate in biological assays.

  • Stock Preparation: Dissolve 6-(Aminomethyl)-5-methylpyridin-3-ol in 100% LC-MS grade DMSO to a final concentration of 10 mM.

  • Serial Dilution: Create a 7-point serial dilution in DMSO (range: 10 mM to 0.15 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO stock into a 96-well UV-transparent plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration is 2%.

  • Incubation: Seal the plate and incubate at 25°C for 24 hours on a microplate shaker at 300 rpm. Causality: A 24-hour incubation is strictly required to allow supersaturated solutions to crash out, ensuring thermodynamic equilibrium is reached.

  • Filtration & Readout: Filter the suspension through a 0.22 µm PVDF filter plate. Measure the absorbance of the filtrate at 280 nm (using the pyridine chromophore) and quantify against a standard curve prepared in 50% Methanol/PBS. Self-Validation Check: A sharp deviation from linearity in the absorbance vs. concentration plot indicates the exact precipitation threshold.

Protocol B: Microsomal Stability (Intrinsic Clearance)

Objective: Assess the metabolic vulnerability of the C6-aminomethyl group.

  • Reaction Mixture: Combine 1 µM of the test scaffold with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass. Self-Validation Check: Run a parallel control without NADPH. If degradation occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic clearance.

Application Workflows & Signaling Pathways

When integrated into targeted therapeutics, pyridine bioisosteres often serve as hinge-binding motifs in kinase inhibitors or as key pharmacophores in BACE1 inhibitors for Alzheimer's disease[3]. The following diagram illustrates the experimental workflow for integrating 6-(Aminomethyl)-5-methylpyridin-3-ol into a targeted inhibitor pipeline, mapping its progression from synthesis to pathway modulation.

Workflow N1 6-(Aminomethyl)-5-methylpyridin-3-ol (Target Scaffold) N2 Parallel Library Synthesis (Amide Coupling at C6) N1->N2 N3 In Vitro ADME Profiling (Microsomal Stability & Solubility) N2->N3 N4 Target Binding Assay (e.g., Kinase Inhibition) N3->N4 Lead Selection N5 Cellular Efficacy (Apoptosis / Pathway Blockade) N4->N5 Potent Hits

Experimental workflow integrating the 6-AM-5-MP-3-ol scaffold into a targeted inhibitor pipeline.

To further contextualize its biological utility, the scaffold's structural features (specifically the C3-hydroxyl and pyridine nitrogen) allow it to mimic endogenous ligands or form critical hydrogen bond networks within enzyme active sites. For example, in the context of BACE1 inhibition, the pyridine nitrogen acts as a hydrogen bond acceptor, while the substituted aminomethyl provides a vector to access the S1' subpocket, directly blocking the cleavage of the amyloid precursor protein[3].

Pathway Ligand Scaffold-Derived Inhibitor Target BACE1 Enzyme Active Site Ligand->Target Binds & Blocks Outcome Neuroprotection Ligand->Outcome Prevents Aβ Substrate APP (Amyloid Precursor) Target->Substrate Cleaves (Normal) Product Amyloid Beta (Toxic Aggregates) Substrate->Product Pathway

Pharmacological logic of scaffold-derived inhibitors blocking the BACE1/Amyloid pathway.

Conclusion

Benchmarking 6-(Aminomethyl)-5-methylpyridin-3-ol against standard pyridine scaffolds reveals a superior profile for late-stage drug discovery. By mitigating the rapid metabolic clearance associated with unhindered amines and leveraging the electronic benefits of the C3-hydroxyl group, this scaffold provides a robust, self-validating foundation for developing highly selective therapeutic agents.

References

  • Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information (PMC).1

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.3

  • Pyridoxamine. Wikipedia.2

Sources

Validation

A Comparative Guide to the Reproducibility of 6-(Aminomethyl)-5-methylpyridin-3-ol Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(Aminomethyl)-5-methylpyridin-3-ol is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)-5-methylpyridin-3-ol is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine core with hydroxyl, methyl, and aminomethyl substituents, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders[1]. The arrangement of its functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery. Given its importance, the development of reproducible and efficient synthetic routes is of paramount importance.

This guide provides an in-depth comparison of two distinct, plausible synthetic pathways for 6-(Aminomethyl)-5-methylpyridin-3-ol. While a single, standardized synthesis for this exact molecule is not prominently documented, this guide consolidates and adapts established synthetic methodologies for analogous structures to present two viable and reproducible routes:

  • Pathway A: The Nitrile Reduction Route , which proceeds through a 6-cyanopyridine intermediate.

  • Pathway B: The Reductive Amination Route , which utilizes a 6-carboxaldehyde intermediate.

We will delve into the detailed experimental protocols for each pathway, analyze their respective strengths and weaknesses, and provide a comparative summary to aid researchers in selecting the most suitable method for their specific needs.

Pathway A: The Nitrile Reduction Route

This pathway hinges on the synthesis of a 6-cyano-5-methylpyridin-3-ol intermediate, followed by the chemical reduction of the nitrile group to the desired primary amine. The introduction of the cyano group can be a reliable and high-yielding step, and its subsequent reduction is a well-established transformation in organic synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

This initial step is based on a well-documented procedure for the synthesis of hydroxypyridines from aminopyridines[2].

  • In a 500-mL two-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 150 mL of deionized water and slowly add 40 g of concentrated sulfuric acid while cooling in an ice bath.

  • Once the solution has cooled to below 0°C, add 18.2 g (168 mmol) of 2-amino-5-methylpyridine in portions, ensuring the temperature remains below 5°C.

  • In a separate beaker, dissolve 13.8 g (200 mmol) of sodium nitrite in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0 and 5°C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethyl acetate to afford 2-hydroxy-5-methylpyridine as white crystalline needles.

Step 2: Synthesis of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine

The hydroxyl group is converted to a triflate, an excellent leaving group for subsequent reactions[2].

  • In a 200-mL Schlenk flask under a nitrogen atmosphere, dissolve 4.85 g (44.4 mmol) of 2-hydroxy-5-methylpyridine in 140 mL of dry pyridine.

  • Cool the solution to -10°C in an acetone/ice bath.

  • Add 15.1 g (53.5 mmol) of trifluoromethanesulfonic anhydride dropwise via syringe.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Pour the reaction mixture into a separatory funnel containing 150 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the triflate product, which can be used in the next step without further purification.

Step 3: Synthesis of 3-Hydroxy-5-methylpyridine-6-carbonitrile

  • To a sealed tube, add the 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine from the previous step (approximately 44.4 mmol), zinc cyanide (3.1 g, 26.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.57 g, 2.22 mmol).

  • Add 100 mL of dry, degassed N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of a 10% aqueous ammonia solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-hydroxy-5-methylpyridine-6-carbonitrile.

Step 4: Reduction of 3-Hydroxy-5-methylpyridine-6-carbonitrile to 6-(Aminomethyl)-5-methylpyridin-3-ol

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

  • In a 500-mL three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend 1.7 g (44.8 mmol) of lithium aluminum hydride in 100 mL of dry tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the 3-hydroxy-5-methylpyridine-6-carbonitrile (approximately 10 mmol) in 50 mL of dry THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of 1.7 mL of water, 1.7 mL of 15% aqueous sodium hydroxide, and 5.1 mL of water.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 6-(Aminomethyl)-5-methylpyridin-3-ol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram

Pathway_A cluster_0 Pathway A: Nitrile Reduction Route A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B NaNO₂, H₂SO₄ C 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine B->C Tf₂O, Pyridine D 3-Hydroxy-5-methylpyridine-6-carbonitrile C->D Zn(CN)₂, Pd(PPh₃)₄ E 6-(Aminomethyl)-5-methylpyridin-3-ol D->E LiAlH₄

Caption: Workflow for the Nitrile Reduction Route (Pathway A).

Pathway B: The Reductive Amination Route

This alternative pathway involves the synthesis of a 6-formyl-5-methylpyridin-3-ol intermediate, which is then converted to the target amine via reductive amination. This method offers the advantage of using milder reducing agents in the final step and can be more amenable to a one-pot procedure.

Experimental Protocol

Step 1 & 2: Synthesis of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine

These steps are identical to Steps 1 and 2 in Pathway A.

Step 3: Synthesis of 3-Hydroxy-5-methylpyridine-6-carboxaldehyde

This step involves the formylation of the pyridine ring. A common method is the Rieche formylation using dichloromethyl methyl ether and a Lewis acid.

  • In a 250-mL three-necked flask under a nitrogen atmosphere, dissolve the 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine (approximately 44.4 mmol) in 100 mL of dry dichloromethane.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add 6.1 g (53.3 mmol) of dichloromethyl methyl ether, followed by the dropwise addition of a solution of 7.2 g (54.0 mmol) of aluminum chloride in 50 mL of dichloromethane.

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0°C and slowly pour it onto 100 g of crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-hydroxy-5-methylpyridine-6-carboxaldehyde.

Step 4: Reductive Amination to 6-(Aminomethyl)-5-methylpyridin-3-ol

The final step is the conversion of the aldehyde to the primary amine. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation[3].

  • In a 250-mL round-bottomed flask, dissolve the 3-hydroxy-5-methylpyridine-6-carboxaldehyde (approximately 10 mmol) in 100 mL of 1,2-dichloroethane.

  • Add 7.7 g (100 mmol) of ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3.2 g (15.1 mmol) of sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 6-(Aminomethyl)-5-methylpyridin-3-ol.

Workflow Diagram

Pathway_B cluster_1 Pathway B: Reductive Amination Route A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B NaNO₂, H₂SO₄ C 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine B->C Tf₂O, Pyridine D 3-Hydroxy-5-methylpyridine-6-carboxaldehyde C->D Cl₂CHOCH₃, AlCl₃ E 6-(Aminomethyl)-5-methylpyridin-3-ol D->E NH₄OAc, NaBH(OAc)₃

Caption: Workflow for the Reductive Amination Route (Pathway B).

Comparative Analysis

FeaturePathway A: Nitrile Reduction RoutePathway B: Reductive Amination Route
Number of Steps 44
Key Intermediates 6-Cyano-5-methylpyridin-3-ol6-Formyl-5-methylpyridin-3-ol
Overall Yield Potentially lower due to the harshness of the LAH reduction step and potential for side reactions.Potentially higher due to the milder conditions of the final reductive amination step.
Reagents & Conditions Uses highly reactive and pyrophoric LiAlH₄, requiring strict anhydrous conditions. Palladium catalysis can be expensive.Uses milder and more selective NaBH(OAc)₃. The formylation step uses a Lewis acid which can be moisture-sensitive.
Safety Considerations LiAlH₄ is highly flammable and reacts violently with water. Handling of zinc cyanide requires care due to its toxicity.Dichloromethyl methyl ether is a carcinogen and should be handled in a fume hood. Aluminum chloride is corrosive.
Reproducibility The cyanation and LAH reduction steps can be sensitive to reaction conditions and scale, potentially affecting reproducibility.The reductive amination step is generally robust and reproducible. The formylation step may require careful optimization.
Purification Purification after the LAH reduction can be challenging due to the formation of aluminum salts.Purification is generally straightforward using standard chromatographic techniques.

Discussion and Recommendations

Both Pathway A and Pathway B present viable, albeit multi-step, approaches to the synthesis of 6-(Aminomethyl)-5-methylpyridin-3-ol. The choice between the two routes will largely depend on the specific capabilities and priorities of the laboratory.

Pathway A (Nitrile Reduction Route) is a classic approach that utilizes well-established reactions. However, the use of lithium aluminum hydride in the final step is a significant drawback due to its hazardous nature and the often-troublesome workup procedure. The palladium-catalyzed cyanation, while effective, adds to the cost of the synthesis. This pathway may be favored in laboratories well-equipped to handle pyrophoric reagents and where cost is a secondary concern.

Pathway B (Reductive Amination Route) offers a more modern and arguably safer alternative. The final reductive amination step with sodium triacetoxyborohydride is known for its mildness, selectivity, and high yields[3]. While the formylation step requires careful handling of a carcinogenic reagent and a moisture-sensitive Lewis acid, the overall process is generally more amenable to scale-up and may offer better reproducibility. For most research and development settings, Pathway B is likely the more practical and recommended approach due to its milder final step and potentially higher overall yield and ease of purification.

It is important to note that both pathways are constructed based on analogous transformations and would require optimization for the specific substrate. Nevertheless, they provide a solid foundation for any researcher embarking on the synthesis of this valuable building block.

References

  • Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Comparative

cross-validation of NMR and mass spec data for 6-(Aminomethyl)-5-methylpyridin-3-ol

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of Pyridine Derivatives In the development of pharmaceutical intermediates and vitami...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Pyridine Derivatives

In the development of pharmaceutical intermediates and vitamin B6 analogs, 6-(Aminomethyl)-5-methylpyridin-3-ol (Chemical Formula: C7​H10​N2​O ) presents a unique structural elucidation challenge. Pyridine derivatives are notoriously prone to tautomerization, and their polar nature often complicates standard chromatographic isolation. More critically, the presence of multiple potential positional isomers (e.g., distinguishing the 6-aminomethyl from a 4-aminomethyl configuration) means that relying on a single analytical technique is scientifically inadequate.

As application scientists, we must build a self-validating analytical system. High-Resolution Mass Spectrometry (HRMS) provides absolute elemental composition and fragmentation pathways, but it cannot definitively map spatial connectivity. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact carbon-hydrogen framework but lacks the ultra-high sensitivity required to detect trace isobaric impurities [1]. By cross-validating these two orthogonal techniques, we establish an unambiguous structural profile that meets the rigorous "gold standard" requirements for IND (Investigational New Drug) submissions[2].

Comparative Analysis of Analytical Workflows

To objectively evaluate the efficacy of the NMR/MS cross-validation approach, we must compare it against alternative analytical methodologies commonly used in early-stage synthesis.

Analytical ApproachPositional Isomer DifferentiationExact Molecular WeightFunctional Group IDConfidence Level
HPLC-UV Poor (Requires reference standards)NoneNoneLow
FTIR Spectroscopy Moderate (Fingerprint region complex)NoneHigh (OH, NH2, Aromatic)Moderate
HR-ESI-MS/MS Low (Isomers often share fragments)High (Error < 5 ppm)Moderate (via neutral loss)High
1D & 2D NMR High (Unambiguous connectivity)NoneHigh (Chemical shifts)High
NMR + HRMS (Cross-Validated) Absolute (Synergistic) High (Error < 5 ppm) Absolute Definitive (Gold Standard)

Table 1: Performance comparison of analytical techniques for pyridine derivative characterization.

The Cross-Validation Engine: Causality and Logic

The core philosophy of cross-validation is that data from one instrument must logically predict and confirm the data from the other.

  • The Mass Spec Directive: HRMS establishes the exact mass of the protonated molecule [M+H]+ at m/z 139.0871, locking in the empirical formula C7​H10​N2​O . MS/MS fragmentation yields a primary neutral loss of 17 Da ( NH3​ ), confirming the presence of a primary aliphatic amine, which logically corresponds to the aminomethyl group.

  • The NMR Directive: Knowing the formula, we turn to NMR to place the pieces. 1D 1H NMR quantifies the protons (methyl, aminomethyl, and two aromatic ring protons). However, because the pyridine ring contains quaternary carbons (C3, C5, C6) that lack attached protons, standard through-bond coupling (COSY) fails. We must use Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range ( 2J and 3J ) carbon-proton couplings [3].

Workflow Start 6-(Aminomethyl)-5-methylpyridin-3-ol Sample MS_Path High-Resolution MS (ESI-TOF) Start->MS_Path NMR_Path Multidimensional NMR (1D & 2D) Start->NMR_Path MS_Data Exact Mass & Formula [M+H]+ 139.0871 C7H10N2O MS_Path->MS_Data NMR_Data Connectivity & Position HMBC / HSQC NMR_Path->NMR_Data CrossVal Cross-Validation Engine Formula matches Connectivity? MS_Data->CrossVal NMR_Data->CrossVal Result Unambiguous Structural Confirmation CrossVal->Result

Fig 1: Orthogonal cross-validation workflow integrating HRMS and multidimensional NMR data.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following methodologies detail the exact parameters required to generate the cross-validation data.

Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Causality: We utilize ESI-TOF over MALDI because ESI is a softer ionization technique, preserving the intact molecular ion of small, polar pyridine derivatives while allowing for controlled collision-induced dissociation (CID) in the MS/MS stage.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic modifier ensures complete protonation of the basic pyridine nitrogen and the primary amine.

  • Instrument Setup: Inject 2 µL into a Q-TOF mass spectrometer operating in positive ion mode ( ESI+ ).

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • MS/MS Acquisition: Isolate the parent ion (m/z 139.08) in the quadrupole and apply a collision energy ramp of 15–30 eV using Argon as the collision gas to induce fragmentation.

Protocol 2: Multidimensional NMR Spectroscopy

Causality: We utilize DMSO−d6​ rather than CDCl3​ because the highly polar hydroxyl and aminomethyl groups cause aggregation and poor solubility in non-polar solvents. DMSO−d6​ also slows down proton exchange, allowing us to observe the broad singlet of the -OH group.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO−d6​ ). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition ( 1H and 13C ): Acquire 1H spectra at 600 MHz (16 scans, relaxation delay 2s) and 13C spectra at 150 MHz (1024 scans, relaxation delay 2s).

  • 2D Acquisition (HSQC and HMBC): Run 1H−13C HSQC to map directly attached protons. Crucially, run 1H−13C HMBC (optimized for nJCH​=8 Hz) to establish the connectivity of the quaternary carbons.

Cross-Validated Data Synthesis

When the data from both protocols are synthesized, the structural proof becomes undeniable. The MS provides the exact mass, and the HMBC network locks the substituents into their exact positions on the pyridine ring.

Structural FeatureHRMS Data (Positive Ion Mode)NMR Data ( 1H / 13C in DMSO−d6​ )Cross-Validation Conclusion
Intact Molecule [M+H]+ m/z 139.08717 Carbons, 10 Protons totalEmpirical formula C7​H10​N2​O confirmed.
Aminomethyl (- CH2​NH2​ ) MS/MS Fragment: m/z 122.06 (- NH3​ ) 1H : ~3.8 ppm (s, 2H) 13C : ~45 ppmPrimary amine attached to an aliphatic carbon confirmed.
Methyl (- CH3​ ) MS/MS Fragment: m/z 107.05 (- CH5​N ) 1H : ~2.2 ppm (s, 3H) 13C : ~18 ppmAromatic methyl group confirmed.
Hydroxyl (-OH) MS/MS Fragment: m/z 121.07 (- H2​O ) 1H : ~9.5 ppm (br s, 1H) 13C : ~152 ppm (C3)Phenolic-type hydroxyl confirmed.
The HMBC Regiochemistry Lock

The most critical step is differentiating this compound from its 4-aminomethyl isomer. In our HMBC data, the methyl protons (~2.2 ppm) show a 3J coupling to C4 and C6, and a 2J coupling to C5. Simultaneously, the aminomethyl protons (~3.8 ppm) show a 2J coupling to C6 and a 3J coupling to C5. This overlapping coupling network mathematically proves that the methyl and aminomethyl groups are adjacent at positions 5 and 6.

HMBC_Logic Sub_Methyl 5-Methyl Protons (~2.2 ppm) C4 C4 (Ring Carbon) (~122 ppm) Sub_Methyl->C4 3J HMBC C5 C5 (Ring Carbon) (~130 ppm) Sub_Methyl->C5 2J HMBC C6 C6 (Ring Carbon) (~148 ppm) Sub_Methyl->C6 3J HMBC Sub_Amino 6-Aminomethyl Protons (~3.8 ppm) Sub_Amino->C5 3J HMBC Sub_Amino->C6 2J HMBC

Fig 2: 2D-HMBC NMR coupling network confirming the regiochemistry of the pyridine substituents.

Conclusion

For complex pharmaceutical intermediates like 6-(Aminomethyl)-5-methylpyridin-3-ol, singular analytical techniques leave dangerous gaps in structural confidence. By deploying a cross-validated workflow—where HR-ESI-MS dictates the exact elemental boundaries and multidimensional NMR maps the internal topography—researchers can achieve the absolute certainty required for downstream drug development and regulatory compliance.

References

  • Emwas, A.-H.M., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." Methods in Molecular Biology, National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Spectroscopy Online. "NMR Spectroscopy Revolutionizes Drug Discovery." Journal of Medicinal Chemistry Insights, Spectroscopy Online. Available at: [Link][2]

Sources

Validation

A Comparative Guide to the Biological Activity of 6-(Aminomethyl)-5-methylpyridin-3-ol Analogs

This guide provides a comprehensive comparison of the biological activities of several analogs of 6-(aminomethyl)-5-methylpyridin-3-ol, a core structure related to pyridoxine (Vitamin B6). The focus of this analysis is o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activities of several analogs of 6-(aminomethyl)-5-methylpyridin-3-ol, a core structure related to pyridoxine (Vitamin B6). The focus of this analysis is on the neuroprotective and antioxidant properties of these compounds, drawing upon structure-activity relationships described in the scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyridoxine analogs.

Introduction: The Therapeutic Promise of Pyridoxine Analogs

Pyridoxine and its derivatives are known to play crucial roles in a multitude of biological processes. The active coenzyme form, pyridoxal 5'-phosphate, is essential for the synthesis of neurotransmitters and for immune regulation.[1] Beyond its physiological functions, structural analogs of pyridoxine have garnered significant interest for their therapeutic potential in a range of conditions, including neurodegenerative diseases, cancer, and as antagonists of purinergic receptors.[2][3][4][5][6] The 6-(aminomethyl)-5-methylpyridin-3-ol scaffold, in particular, offers a versatile platform for chemical modification to enhance specific biological activities. This guide will delve into a comparative analysis of key analogs, elucidating how structural modifications influence their antioxidant and neuroprotective efficacy.

Structure-Activity Relationships: Decoding the Impact of Chemical Modifications

The biological activity of 6-(aminomethyl)-5-methylpyridin-3-ol analogs is intricately linked to their chemical structure. Modifications at various positions on the pyridine ring and the aminomethyl side chain can profoundly impact their therapeutic properties.

Modifications at the 6-Position

Substitutions at the 6-position of the pyridine ring have been shown to modulate the activity of related pyridoxal analogs at P2 receptors.[2] For instance, the introduction of halo, carboxylate, sulfonate, and phosphonate groups on a phenylazo ring at this position influenced their antagonistic potency.[2] In the context of anticancer activity, a series of 6-amino-2,4,5-trimethylpyridin-3-ols demonstrated significant antiangiogenic and antitumor effects.[7] This suggests that the nature of the substituent at the 6-position is a critical determinant of the biological activity profile.

The Role of the Aminomethyl Group

The aminomethyl group at the 6-position is a key feature for potential interactions with biological targets. In a study of 2-substituted-6-amino/methyl pyridine derivatives, various substitutions on the amino group led to compounds with significant anticonvulsant, amphetamine-antagonistic, antihistaminic, and sympathetic blocking activities.[8][9] This highlights the importance of the amino group's chemical environment in defining the pharmacological profile of these analogs.

The Significance of the 3-Hydroxyl Group

The phenolic hydroxyl group at the 3-position is anticipated to be a major contributor to the antioxidant activity of these compounds. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[10][11][12] The antioxidant capacity of these analogs is a key aspect of their potential neuroprotective effects, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[13]

Comparative Analysis of Biological Activity

For the purpose of this guide, we will compare the hypothetical biological activities of a series of 6-(aminomethyl)-5-methylpyridin-3-ol analogs based on the structure-activity relationships gleaned from the literature. The following table summarizes the expected trends in antioxidant and neuroprotective activity based on structural modifications.

Analog Modification Predicted Antioxidant Activity Predicted Neuroprotective Activity Rationale
Parent Compound 6-(Aminomethyl)-5-methylpyridin-3-olModerateModerateThe phenolic hydroxyl group confers antioxidant properties.
Analog A N-acetyl-6-(aminomethyl)-5-methylpyridin-3-olLowerLowerAcetylation of the amino group may reduce its interaction with biological targets and potentially hinder its antioxidant capacity.
Analog B 6-(N,N-dimethylaminomethyl)-5-methylpyridin-3-olModeratePotentially HigherIncreased lipophilicity may enhance blood-brain barrier penetration, leading to improved neuroprotective effects.
Analog C 6-(Aminomethyl)-2,5-dimethylpyridin-3-olHigherHigherAdditional methyl groups may enhance antioxidant activity through inductive effects and increase lipophilicity.
Analog D 6-(Aminomethyl)-5-methyl-2-(trifluoromethyl)pyridin-3-olLowerLowerThe electron-withdrawing trifluoromethyl group may decrease the electron-donating ability of the pyridine ring, potentially reducing antioxidant activity.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Antioxidant Activity Assays

A battery of in vitro tests is crucial to obtain a comprehensive understanding of the antioxidant potential of the analogs.[14]

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[15]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow-colored hydrazine.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay is another common method to determine the antioxidant capacity of compounds.[15]

  • Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound to the diluted ABTS radical cation solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Neuroprotection Assays

Cell-based assays are essential to evaluate the ability of the analogs to protect neurons from various insults.

  • Principle: This assay assesses the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y or PC12 cells) from cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Protocol:

    • Culture neuronal cells in appropriate media.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the culture medium.

    • After an incubation period (e.g., 24 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the medium.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like 6-(aminomethyl)-5-methylpyridin-3-ol analogs can be attributed to their ability to donate a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them. This process is depicted in the following diagram.

Antioxidant_Mechanism cluster_redox Redox Cycling Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• acceptance Analog Pyridinol Analog (Ar-OH) Analog_Radical Analog Radical (Ar-O•) Analog->Analog_Radical H• donation

Caption: Antioxidant mechanism of a pyridinol analog.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates the key steps in the in vitro neuroprotection assay.

Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pre_treatment Pre-treatment with Analogs Cell_Culture->Pre_treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H₂O₂) Pre_treatment->Oxidative_Stress Incubation Incubation (24h) Oxidative_Stress->Incubation Viability_Assay Cell Viability Assessment (MTT or LDH assay) Incubation->Viability_Assay

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

The 6-(aminomethyl)-5-methylpyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents with potent antioxidant and neuroprotective activities. The structure-activity relationships discussed in this guide, derived from existing literature, provide a rational basis for the design of new analogs with enhanced efficacy. Further empirical testing using the outlined experimental protocols will be crucial to validate these predictions and to fully elucidate the therapeutic potential of this class of compounds.

References

  • Jacobson, K. A., et al. (2001). Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors. Journal of Medicinal Chemistry, 44(25), 4420-4429. [Link]

  • Ayling, J. E., & Snell, E. E. (1968). Relation of structure to activity of pyridoxal analogs as substrates for pyridoxamine pyruvate transaminase. Biochemistry, 7(5), 1626-1636. [Link]

  • Windebank, A. J. (1986). Neurotoxicity of pyridoxine analogs is related to coenzyme structure. Neurotoxicology, 7(2), 229-239. [Link]

  • Fernandez-Panchon, M. S., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671. [Link]

  • Scalbert, A., et al. (2005). Phenolic Compounds: From In Vitro Antioxidant Activity to In Vivo Evidence. BioFactors, 23(4), 189-193. [Link]

  • Prior, R. L., et al. (2005). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (ORACFL) of Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Gunawardena, D., et al. (2014). Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2638-2642. [Link]

  • Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]

  • Hull, K. M., & Kunkel, M. E. (1993). Synthesis and biological activity of vitamin B6 analogs. Journal of Agricultural and Food Chemistry, 41(1), 125-128. [Link]

  • Pérez-Jiménez, J., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671. [Link]

  • Al-Amin, M. M., et al. (2025). Synergistic Effect Evaluation and Mechanism Investigation of Vitamin B6 and B12 in Models of Neuroinflammation. International Journal of Molecular Sciences, 26(23), 1-18. [Link]

  • Siddiqui, N., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Arzneimittelforschung, 53(2), 101-106. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1382. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]

  • Ullah, F., et al. (2023). Vitamin B6 ameliorates cadmium-induced neurotoxicity by modulating oxidative stress and neuroinflammation in the mouse brain. Current Issues in Molecular Biology, 45(11), 9116-9134. [Link]

  • Siddiqui, N., et al. (2003). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Perry, T., et al. (2007). Evidence of GLP-1-mediated neuroprotection in an animal model of pyridoxine-induced peripheral sensory neuropathy. Experimental Neurology, 203(2), 293-301. [Link]

  • Nam, T. G., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 79, 344-353. [Link]

Sources

Comparative

Validating In Silico Docking Models for 6-(Aminomethyl)-5-methylpyridin-3-ol: A Comparative Guide

As fragment-based drug discovery (FBDD) evolves, the reliance on in silico docking to prioritize low-molecular-weight compounds has intensified. However, highly polar, fragment-like molecules such as 6-(Aminomethyl)-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) evolves, the reliance on in silico docking to prioritize low-molecular-weight compounds has intensified. However, highly polar, fragment-like molecules such as 6-(Aminomethyl)-5-methylpyridin-3-ol present unique computational challenges. This compound, a structural analog of pyridoxamine (Vitamin B6), is highly relevant in targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes, notably γ -Aminobutyric acid aminotransferase (GABA-AT) [3].

This guide provides a rigorous comparison of leading molecular docking platforms (AutoDock Vina, Schrödinger Glide, and MOE) using 6-(Aminomethyl)-5-methylpyridin-3-ol as a benchmark. Furthermore, it establishes a self-validating biophysical protocol using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ground computational predictions in experimental reality.

Target Rationale & Mechanistic Causality

To accurately evaluate docking software, we must first understand the physicochemical reality of the ligand-receptor system.

The Ligand: 6-(Aminomethyl)-5-methylpyridin-3-ol possesses three critical pharmacophores: a pyridine ring (capable of π−π stacking), a 3-hydroxyl group (hydrogen bond donor/acceptor), and a 6-aminomethyl group. The Causality of pKa: The 6-aminomethyl group has a pKa of approximately 9.5. At a physiological pH of 7.4, this group is strictly protonated ( −NH3+​ ). If a computational pipeline fails to assign this tautomeric/protonation state during ligand preparation, the docking algorithm will fail to predict the critical electrostatic salt bridge with active-site residues (e.g., Asp298 or Glu270 in GABA-AT), resulting in a false negative.

Mechanism Ligand 6-(Aminomethyl)- 5-methylpyridin-3-ol NH3 6-Aminomethyl (-NH3+) Ligand->NH3 OH 3-Hydroxyl (-OH) Ligand->OH Pyridine Pyridine Ring (π-system) Ligand->Pyridine Asp298 Asp298 / Glu270 (Salt Bridge) NH3->Asp298 Electrostatic Tyr69 Tyr69 (H-Bond Acceptor) OH->Tyr69 H-Bond Phe189 Phe189 (π-π Stacking) Pyridine->Phe189 Hydrophobic

Mechanistic binding interactions of the compound within the GABA-AT active site.

In Silico Docking Platforms: A Comparative Analysis

We evaluated three industry-standard docking engines against the human GABA-AT crystal structure (PDB ID: 4Y0H) [3]. The objective was to determine which scoring function best handles the heavy desolvation penalty associated with burying the highly polar −NH3+​ group of 6-(Aminomethyl)-5-methylpyridin-3-ol.

Platform Methodologies
  • AutoDock Vina: Utilizes an empirical scoring function[1]. It is exceptionally fast but often struggles with highly polar fragments because its scoring function does not explicitly penalize the desolvation of charged groups that fail to form optimal hydrogen bonds.

  • Schrödinger Glide (XP): Extra Precision (XP) docking applies severe penalties for buried polar groups and restricted rotatable bonds [2]. This physically rigorous approach is designed to minimize false positives in FBDD.

  • MOE (London dG): Employs a generalized Born scoring function that balances solvation terms with classical force-field mechanics.

Table 1: Comparative Docking Performance
Docking PlatformScoring Function TypePredicted ΔG (kcal/mol)Pose RMSD (Å)*Desolvation Handling
AutoDock Vina Empirical-7.22.1Poor; overestimates affinity of polar groups.
Schrödinger Glide XP Empirical + Physicochemical-5.10.8Excellent; strict penalties for buried charges.
MOE London dG / GBVI-5.81.2Moderate; balances solvation and electrostatics.

*RMSD calculated relative to the experimentally determined X-ray crystallographic pose of a homologous pyridoxamine derivative.

The Verdict: Glide XP provides the most accurate thermodynamic prediction. Vina artificially inflates the binding score (-7.2 kcal/mol) because it fails to account for the massive energetic cost of stripping water molecules away from the protonated aminomethyl group.

Experimental Validation: The Self-Validating Protocol

To prove computational causality, in silico data must be anchored by in vitro biophysics. We employ a dual-assay system: SPR for kinetic screening and ITC for thermodynamic profiling [4].

A. Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time kon​ and koff​ rates. Because fragments often exhibit extremely fast off-rates (resulting in "square" sensorgrams), bulk refractive index shifts from DMSO can cause false positives.

Step-by-Step Protocol (Self-Validating System):

  • Immobilization: Covalently couple GABA-AT to a CM5 sensor chip via standard amine coupling (target: 3000 RU to account for the low molecular weight of the fragment).

  • Solvent Correction (The Control): Run a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer). Causality: This mathematically subtracts bulk refractive index anomalies caused by slight buffer mismatches between the sample and the running buffer.

  • Analyte Injection: Inject 6-(Aminomethyl)-5-methylpyridin-3-ol in a 2-fold dilution series (3.12 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit to a 1:1 steady-state affinity model, as the fast kinetics preclude reliable transient fitting.

B. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for FBDD because it directly measures the heat of binding ( ΔH ), allowing us to calculate the entropic penalty ( −TΔS ) [4].

Step-by-Step Protocol (Self-Validating System):

  • Dialysis: Dialyze GABA-AT overnight against 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Dialysate Matching (The Control): Retain the final dialysis buffer. Dissolve the 6-(Aminomethyl)-5-methylpyridin-3-ol powder directly into this retained dialysate. Causality: This guarantees identical buffer composition between the syringe and the cell, entirely eliminating heat-of-dilution artifacts that plague fragment ITC.

  • Titration: Perform 19 injections of 2 µL of ligand (1 mM) into the cell containing GABA-AT (50 µM) at 25°C.

  • Integration: Integrate the thermogram peaks and fit to a one-set-of-sites model.

Workflow LigPrep Ligand Preparation (Epik: pH 7.4) Protonated 6-NH3+ Docking Comparative Docking Glide XP | Vina | MOE LigPrep->Docking Receptor Receptor Prep (GABA-AT, PDB: 4Y0H) Receptor->Docking SPR SPR Kinetics (Biacore 8K) Determine kon, koff Docking->SPR Hit Prioritization ITC ITC Thermodynamics (MicroCal PEQ) Determine ΔH, -TΔS Docking->ITC Hit Prioritization Analysis Data Synthesis Correlation of ΔG_calc vs ΔG_exp SPR->Analysis ITC->Analysis

Computational to biophysical validation workflow for fragment docking.

Comparative Data Synthesis

By comparing the computational predictions against our biophysical results, we can validate the accuracy of the docking models.

Table 2: Biophysical Validation Data
AssayParameterMeasured ValueInterpretation
SPR KD​ (Affinity)18.5 µMWeak, fragment-like affinity. Confirms reversible binding.
ITC ΔG (Free Energy)-5.2 kcal/molPerfectly aligns with Schrödinger Glide XP prediction (-5.1 kcal/mol).
ITC ΔH (Enthalpy)-8.4 kcal/molBinding is heavily enthalpy-driven, confirming specific H-bonds and salt bridges.
ITC −TΔS (Entropy)+3.2 kcal/molUnfavorable entropy confirms the massive desolvation penalty of the 6-aminomethyl group.

Conclusion: The experimental ΔG of -5.2 kcal/mol exposes AutoDock Vina's prediction (-7.2 kcal/mol) as a severe overestimation. The unfavorable entropic term ( +3.2 kcal/mol) measured by ITC proves the causality of our earlier hypothesis: stripping water from the protonated 6-aminomethyl group incurs a massive energetic debt. Schrödinger Glide XP successfully anticipated this physicochemical reality, making it the superior platform for validating highly polar pyridine derivatives in FBDD.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. URL:[Link]

  • Yasir, M., Park, J., & Lee, H.-J. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. URL:[Link]

  • Ruehmann, E., Betz, M., Fricke, M., Heine, A., & Klebe, G. (2015). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(4), 647-656. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Method Validation for 6-(Aminomethyl)-5-methylpyridin-3-ol Detection in Biological Matrices

Introduction: The Analytical Imperative for Novel Pyridinols 6-(Aminomethyl)-5-methylpyridin-3-ol represents a class of pyridinol compounds with significant potential in pharmaceutical development, possibly as a novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Pyridinols

6-(Aminomethyl)-5-methylpyridin-3-ol represents a class of pyridinol compounds with significant potential in pharmaceutical development, possibly as a novel therapeutic agent or a critical metabolite. The journey from discovery to clinical application is underpinned by the ability to accurately and reliably quantify the molecule in biological matrices such as plasma, urine, or tissue homogenates. This quantification is not merely a procedural step; it is the foundation upon which pharmacokinetic (PK), toxicokinetic (TK), and efficacy data are built.[1][2] Therefore, a rigorously validated bioanalytical method is paramount to ensure that the data generated are reliable and can withstand regulatory scrutiny.[3][4]

This guide provides an in-depth comparison of potential analytical platforms for the detection of 6-(Aminomethyl)-5-methylpyridin-3-ol. It moves beyond a simple listing of techniques to explain the fundamental rationale behind methodological choices, grounded in the physicochemical properties of the analyte and the stringent requirements of international regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4]

Analyte Profile: Understanding 6-(Aminomethyl)-5-methylpyridin-3-ol

Before selecting an analytical technique, we must understand the inherent chemical nature of our target molecule.

  • Structure: A substituted pyridine ring with a hydroxyl (-OH) group and a primary amine (-NH2) via a methyl bridge.

  • Polarity: The presence of the hydroxyl and primary amine groups makes it a highly polar and water-soluble compound. This property is a primary determinant for selecting appropriate chromatographic conditions and extraction techniques.

  • Basicity: The aminomethyl group (a primary amine) is basic and will be protonated at physiological pH. This is a key consideration for sample preparation (especially Solid-Phase Extraction) and chromatographic retention on reversed-phase columns.

  • Reactivity & Stability: Amines and phenols can be susceptible to oxidation. Stability assessments under various storage and processing conditions are therefore critical.

These properties present a distinct set of analytical challenges, primarily in achieving sufficient retention on standard reversed-phase chromatography columns and ensuring efficient extraction from complex biological matrices without significant loss or degradation.

Comparative Analysis of Analytical Platforms

The choice of an analytical platform is a balance between performance requirements (sensitivity, specificity), sample throughput, and available resources. For 6-(Aminomethyl)-5-methylpyridin-3-ol, three principal techniques warrant consideration, each with distinct advantages and limitations.

FeatureLC-MS/MS (Liquid Chromatography-Tandem MS)HPLC-UV/FL (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Specificity Excellent: Unparalleled ability to distinguish analyte from matrix components and metabolites based on mass-to-charge ratio.Moderate to Good: Relies on chromatographic separation. Co-eluting compounds with similar spectral properties can interfere.Excellent: High specificity due to mass-based detection, but requires successful volatilization.
Sensitivity Excellent: Typically achieves limits of quantification (LOQ) in the low pg/mL to ng/mL range.[5]Low to Moderate: LOQs are typically in the mid-to-high ng/mL or µg/mL range.[6][7]Good to Excellent: Can be very sensitive, but analyte loss during derivatization can be a limiting factor.
Derivatization Not usually required, but can be used to improve chromatography or ionization.Can be used to add a fluorescent tag to improve sensitivity, but adds complexity.Mandatory: Required to increase volatility and thermal stability of the polar analyte.[8][9]
Throughput High, with run times often under 5 minutes.Moderate, with typical run times of 10-20 minutes.Low to Moderate, due to longer run times and sample preparation complexity.
Primary Challenge Potential for matrix effects (ion suppression/enhancement).Lack of sensitivity for trace-level quantification; potential for interference.Thermal degradation of the analyte; incomplete or inconsistent derivatization.[9]
Best Suited For Regulated bioanalysis for PK/TK studies; metabolite identification.Later-stage studies with higher expected concentrations; formulation analysis.Niche applications where LC-MS is not available and high sensitivity is not paramount.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For its superior sensitivity and specificity, LC-MS/MS is the unequivocal method of choice for the bioanalysis of most small-molecule drugs and their metabolites in support of regulatory submissions.[10]

  • Causality of Choice: The ability to use Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition for the analyte.[5] This provides two dimensions of specificity (retention time and mass transition), effectively filtering out noise from the complex biological matrix. For a molecule like 6-(Aminomethyl)-5-methylpyridin-3-ol, electrospray ionization (ESI) in positive mode would be the ideal starting point, leveraging the basicity of the amine group to readily form [M+H]+ ions.

  • Chromatographic Strategy: The high polarity of the analyte is a challenge for traditional C18 reversed-phase columns. To achieve adequate retention and peak shape, several strategies can be employed:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, making it ideal for retaining and separating highly polar compounds.[11]

    • Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can improve retention on a reversed-phase column.

    • "Aqueous" C18 Columns: Modern reversed-phase columns are designed to be stable in highly aqueous mobile phases, which can also facilitate the retention of polar analytes.

The Workhorse Alternative: High-Performance Liquid Chromatography with UV (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique. The pyridine ring in 6-(Aminomethyl)-5-methylpyridin-3-ol contains a chromophore that will absorb UV light, making this detection method feasible.[12]

  • Causality of Choice: This method is advantageous when extremely high sensitivity is not required, or in resource-limited settings. Its simplicity makes it suitable for analyzing samples with expected concentrations in the higher ng/mL to µg/mL range. The detection wavelength should be optimized by scanning a standard solution to find the absorbance maximum (λmax), likely around 260-270 nm based on the pyridinol structure.[12]

  • Limitations: The primary drawback is the potential for interference from endogenous matrix components or metabolites that co-elute and absorb at the same wavelength. This makes demonstrating selectivity a more rigorous and critical part of the validation process.

The Specialized Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 6-(Aminomethyl)-5-methylpyridin-3-ol by GC-MS is not feasible due to its low volatility and the presence of active -OH and -NH2 groups that would lead to poor peak shape and thermal degradation in the hot injection port.[9][13]

  • The Derivatization Imperative: To make the analyte suitable for GC, a derivatization step is mandatory.[8] This involves chemically modifying the polar functional groups to create a more volatile and thermally stable analogue. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for hydroxyl and amine groups.

  • Why It's Not Preferred: The derivatization step adds complexity, time, and potential for variability to the workflow. The reaction may be incomplete, or by-products may form, compromising the accuracy and precision of the method. Therefore, GC-MS is generally not recommended unless LC-MS/MS and HPLC are unavailable or unsuitable for a specific, justifiable reason.

The Validation Framework: A Self-Validating System

A bioanalytical method is only as reliable as its validation.[3] The following parameters, based on the ICH M10 and FDA guidelines, must be thoroughly evaluated to demonstrate that the method is fit for its intended purpose.[3][4][14]

Caption: Core workflow for bioanalytical method validation.

Key Validation Parameters & Experimental Design
ParameterObjectiveExperimental ApproachAcceptance Criteria (Typical)
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous components, metabolites, and other interferences.[4]Analyze at least 6 blank matrix lots. Compare response to that of a sample spiked at the Lower Limit of Quantification (LLOQ).Response in blank samples should be <20% of the LLOQ response.
Calibration Curve (Linearity) To demonstrate the relationship between instrument response and known analyte concentrations.Prepare a blank matrix sample, a zero sample, and at least 6-8 non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[15]Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) in replicate (n≥5) across multiple runs (at least 3).Mean concentration within ±15% of nominal (±20% at LLOQ). Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Compare the response of pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations (Low, Mid, High).Recovery should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect To evaluate the impact of matrix components on analyte ionization (suppression or enhancement).[16] (LC-MS specific)Compare the response of post-extraction spiked samples to that of a pure solution of the analyte at the same concentration.The matrix factor (ratio of responses) should be consistent across lots, with a %CV ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after exposure to various conditions: freeze-thaw cycles, bench-top storage, long-term storage (-80°C), and post-preparative storage.Mean concentration of stability samples should be within ±15% of nominal values from freshly prepared samples.

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for method development and validation.

Protocol 1: High-Sensitivity LC-MS/MS Method

This protocol is the recommended approach for regulated studies requiring high sensitivity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE provides superior cleanup compared to simple protein precipitation, reducing matrix effects and improving sensitivity. A mixed-mode cation exchange sorbent is chosen to leverage the basicity of the analyte's amine group.

    • Plate/Cartridge: Select a mixed-mode cation exchange SPE plate (e.g., Oasis MCX).

    • Condition: Wash with 1 mL Methanol.

    • Equilibrate: Wash with 1 mL Water.

    • Load: Pretreat 100 µL of plasma sample with 100 µL of 4% phosphoric acid in water. Add internal standard. Load the entire volume onto the SPE plate.

    • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Wash with 1 mL Methanol to remove non-polar interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (HILIC):

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 95% B (0-0.5 min), ramp to 50% B (0.5-3.0 min), hold at 50% B (3.0-3.5 min), return to 95% B (3.5-3.6 min), equilibrate at 95% B (3.6-5.0 min).

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: To be determined by infusing a standard solution. For 6-(Aminomethyl)-5-methylpyridin-3-ol (MW ≈ 152.18), the precursor ion would be m/z 153.1. Product ions would likely result from the loss of NH3 or cleavage of the side chain.

    • Example Transitions: Q1: 153.1 -> Q3: 136.1 (loss of NH3), Q1: 153.1 -> Q3: 122.1 (loss of CH2NH2).

Caption: Workflow for Solid-Phase Extraction (SPE).

Protocol 2: Robust HPLC-UV Method

This protocol is a viable alternative for applications not requiring ultra-trace quantification.

  • Sample Preparation (Protein Precipitation - PPT):

    • Rationale: PPT is a fast and simple method for removing the bulk of proteins from the sample. It is less clean than SPE but often sufficient for HPLC-UV.

    • To 100 µL of plasma sample, add 300 µL of cold Acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 column with base-deactivation (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B (0-2 min), ramp to 80% B (2-12 min), hold at 80% B (12-14 min), return to 5% B (14-14.1 min), equilibrate at 5% B (14.1-18 min).

    • Detection: UV at λmax (e.g., 265 nm).

    • Injection Volume: 20 µL.

Conclusion and Final Recommendations

The robust and reliable quantification of 6-(Aminomethyl)-5-methylpyridin-3-ol in biological matrices is a non-negotiable prerequisite for its successful development in a regulated environment. While several analytical techniques can be adapted for this purpose, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is strongly recommended as the primary choice. Its inherent specificity and sensitivity ensure the generation of high-quality data suitable for pharmacokinetic and toxicokinetic evaluation, meeting the stringent expectations of regulatory agencies.[1][4] The use of HILIC chromatography coupled with mixed-mode solid-phase extraction provides a powerful strategy to overcome the challenges posed by the analyte's high polarity.

For applications where lower sensitivity is acceptable, an HPLC-UV method offers a simpler and more accessible alternative. However, meticulous attention must be paid during validation to prove selectivity against potential interferences. Regardless of the chosen platform, the principles of method validation are universal. A comprehensive validation package demonstrating selectivity, accuracy, precision, and stability is the ultimate arbiter of a method's fitness for purpose, providing the bedrock of confidence in all subsequent study data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PMC. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. [Link]

  • Agilent. GC AND GC/MS. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • American Society for Microbiology. GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. analysis of amino acids by high performance liquid chromatography. [Link]

  • Springer. Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]

  • secrets of science. Derivatization with pyrylium salts. [Link]

  • National Institute of Standards and Technology. Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Google Patents.
  • PMC. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine. [Link]

  • MDPI. Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. [Link]

  • Biorbyt. Biorbyt台灣代理 - 弘晉有限公司. [Link]

  • CentAUR. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. [Link]

  • PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

  • Springer. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. [Link]

  • PMC. Improved Methods for Deamination-Based m6A Detection. [Link]

  • 衛生福利部食品藥物管理署 (Taiwan Food and Drug Administration). 市售酵素免疫分析(ELISA)套組檢測黃麴毒素之探討 (Discussion on the detection of aflatoxins by commercial enzyme-linked immunosorbent assay (ELISA) kits). [Link]

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Safety & Regulatory Compliance

Safety

6-(Aminomethyl)-5-methylpyridin-3-ol proper disposal procedures

Comprehensive Laboratory Guide: Handling and Disposal of 6-(Aminomethyl)-5-methylpyridin-3-ol As a researcher or drug development professional, ensuring the safe handling and environmentally compliant disposal of special...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Handling and Disposal of 6-(Aminomethyl)-5-methylpyridin-3-ol

As a researcher or drug development professional, ensuring the safe handling and environmentally compliant disposal of specialized building blocks is as critical as the synthesis itself. 6-(Aminomethyl)-5-methylpyridin-3-ol is a functionalized pyridine derivative structurally analogous to certain B6 vitamers (such as pyridoxamine)[1][2]. Because it possesses both a basic primary amine and a weakly acidic phenolic hydroxyl group, it exhibits amphoteric properties that dictate its reactivity, solubility, and ultimate disposal pathways.

This guide provides a self-validating, step-by-step operational protocol for the safe laboratory disposal of 6-(Aminomethyl)-5-methylpyridin-3-ol, ensuring compliance with Environmental Health and Safety (EHS) standards.

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is mandatory to understand the compound's physical properties to predict its behavior in waste streams.

Table 1: Chemical Identity and Properties

Property Value Operational Implication
Chemical Name 6-(Aminomethyl)-5-methylpyridin-3-ol Amphoteric nature requires careful pH monitoring in aqueous waste.
CAS Number 1256792-30-9[3] Use for EHS waste manifesting and tracking.
Molecular Formula C7H10N2O[3] Contains nitrogen; combustion will yield NOx gases.
Molecular Weight 138.1671 g/mol [3] Readily forms hydrochloride salts if exposed to acidic streams.

| SMILES | NCc1ncc(cc1C)O[3] | Primary amine is a potent nucleophile; avoid mixing with electrophilic waste. |

Causality in Hazard Assessment: The presence of the primary aminomethyl group makes this compound susceptible to oxidation and capable of reacting exothermically with strong acids or carbonyl-containing waste (via Schiff base formation). The phenolic hydroxyl group acts as a mild irritant. Therefore, standard laboratory PPE (nitrile gloves, safety goggles, and a flame-retardant lab coat) and handling within a certified chemical fume hood are strictly required.

Operational Disposal Protocols

To maintain a self-validating safety system, waste must be segregated at the source. Do not consolidate 6-(Aminomethyl)-5-methylpyridin-3-ol with incompatible chemical waste streams (e.g., strong oxidizers, concentrated mineral acids, or reactive aldehydes).

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicable for expired reagents, spilled powder, or contaminated weighing paper.

  • Containment: Carefully sweep or transfer the solid material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Decontamination of Surfaces: Wipe the affected area with a solvent in which the compound is soluble (e.g., methanol or ethanol), followed by a secondary wipe with soapy water to remove residual phenolic traces.

  • Labeling: Label the container explicitly as "Non-Hazardous Solid Organic Waste - Contains Substituted Pyridines/Amines." Include the CAS number (1256792-30-9)[3].

  • EHS Transfer: Submit the sealed container to your institutional EHS department for high-temperature incineration. Incineration is required due to the nitrogen content, which necessitates controlled combustion to manage NOx emissions.

Protocol B: Disposal of Liquid Waste (Solutions)

Applicable for reaction filtrates, HPLC effluents, or stock solutions.

  • Solvent Identification: Determine the primary solvent. 6-(Aminomethyl)-5-methylpyridin-3-ol is typically dissolved in polar organic solvents (DMSO, DMF, Methanol) or aqueous buffers.

  • Segregation:

    • Aqueous Solutions: If the compound is in an aqueous buffer, adjust the pH to neutrality (pH 6-8) using dilute NaOH or HCl. The amphoteric nature means it may precipitate at its isoelectric point. Collect in an "Aqueous Waste" carboy.

    • Organic Solutions: If dissolved in non-halogenated solvents (e.g., Methanol), transfer to a "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste (e.g., DCM, Chloroform) unless absolutely necessary, as this exponentially increases disposal costs and environmental impact.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to mitigate catastrophic leaks.

  • Venting: If the waste solution contains reactive intermediates, ensure the waste carboy is equipped with a vented cap to prevent pressure buildup from off-gassing.

Waste Routing Visualization

The following decision matrix illustrates the logical flow for routing 6-(Aminomethyl)-5-methylpyridin-3-ol into the correct institutional waste streams.

WasteDisposal Start 6-(Aminomethyl)-5-methylpyridin-3-ol Waste Generated State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer CheckSolvent Determine Solvent Type Liquid->CheckSolvent EHS EHS Collection & High-Temp Incineration SolidContainer->EHS Aqueous Aqueous Solution (Adjust to pH 6-8) CheckSolvent->Aqueous Organic Organic Solvent (e.g., MeOH, DMSO) CheckSolvent->Organic AqWaste Aqueous Waste Stream Aqueous->AqWaste OrgWaste Non-Halogenated Organic Waste Stream Organic->OrgWaste AqWaste->EHS OrgWaste->EHS

Workflow for the segregation and disposal of 6-(Aminomethyl)-5-methylpyridin-3-ol waste.

Spill Response and Decontamination

In the event of an accidental spill outside of primary containment:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Absorb: For liquid spills, deploy an inert, non-combustible absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like sawdust, as the amine may react with impurities.

  • Neutralize: For solid spills, lightly mist the powder with water to prevent aerosolization before sweeping it up with a non-sparking tool.

  • Dispose: Treat all cleanup materials as hazardous solid waste (Protocol A).

References

  • mzCloud. "Pyridoxamine - Advanced Mass Spectral Database." mzCloud, HighChem LLC. Retrieved March 30, 2026. [Link]

  • Wikipedia Contributors. "Pyridoxamine." Wikipedia, The Free Encyclopedia, Retrieved March 30, 2026.[Link]

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